molecular formula C9H8BrF2N3 B1379839 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole CAS No. 1393442-22-2

5-Bromo-6,7-difluoro-1-isopropylbenzotriazole

Cat. No.: B1379839
CAS No.: 1393442-22-2
M. Wt: 276.08 g/mol
InChI Key: JEFDNDMXPDUAMI-UHFFFAOYSA-N
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Description

5-Bromo-6,7-difluoro-1-isopropylbenzotriazole is a synthetically designed, high-purity benzotriazole derivative intended for research applications. Benzotriazole-based compounds are recognized in medicinal chemistry as privileged structures with a versatile profile of biological activities . This compound features a strategic halogenation pattern; the incorporation of bromo and difluoro substituents is a key structural feature known in analogous compounds to enhance binding affinity to biological targets, primarily through hydrophobic interactions and potential halogen bonding . Such multi-halogenated benzotriazoles are frequently investigated as potent, ATP-competitive inhibitors of protein kinases, with the well-studied 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt) serving as a reference inhibitor for the oncogenic kinase CK2 . The specific substitution pattern on the benzotriazole core, including the isopropyl group, is critical for modulating the compound's physicochemical properties, such as solubility and lipophilicity, and for fine-tuning its biological activity and selectivity . Primary research applications for this compound include its use as a chemical tool in biochemical and cell-based assays to study kinase signaling pathways, probe mechanisms of cell proliferation, and investigate potential anti-proliferative effects in cancer research . Researchers are advised to determine the specific mechanism of action and inhibitory profile for their experimental systems. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-bromo-6,7-difluoro-1-propan-2-ylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2N3/c1-4(2)15-9-6(13-14-15)3-5(10)7(11)8(9)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFDNDMXPDUAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=C(C=C2N=N1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601197616
Record name 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)-
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Molecular Weight

276.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393442-22-2
Record name 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)-
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Foundational & Exploratory

5-Bromo-6,7-difluoro-1-isopropylbenzotriazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole: Physicochemical Profile & Synthetic Methodology Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

In the landscape of modern medicinal chemistry, halogenated benzotriazoles serve as critical bioisosteres for purine and indole scaffolds. 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole (CAS: 1393442-22-2) represents a highly specialized intermediate, distinguished by its unique substitution pattern. The vicinal difluoro-motif (positions 6,7) modulates metabolic stability and lipophilicity, while the 5-bromo moiety provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide outlines the physicochemical constants, synthetic pathways, and handling protocols required for the rigorous integration of this scaffold into drug discovery pipelines.

Physicochemical Profile

The precise characterization of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole is essential for stoichiometric accuracy in downstream synthesis.

Molecular Identity[1]
PropertyValueNotes
IUPAC Name 5-Bromo-6,7-difluoro-1-(propan-2-yl)-1H-benzotriazoleN1-alkylation isomer
CAS Number 1393442-22-2 Verified Identifier
Molecular Formula C₉H₈BrF₂N₃
Molecular Weight 276.08 g/mol Average Mass
Exact Mass 275.9870 g/mol Monoisotopic (

Br)
Isotope Pattern ~1:1 doublet (

Br /

Br)
Distinctive MS signature
Appearance Off-white to pale yellow solidCrystalline
Solubility DMSO, DMF, DCM, ChloroformLow solubility in water
Structural Analysis & Numbering

The regiochemistry of the halogen substituents is critical. The standard IUPAC numbering for the 1H-benzotriazole core assigns the nitrogen bearing the alkyl group as position 1.

  • Position 1: Isopropyl group (Steric bulk prevents rotation, enhances solubility).

  • Position 5: Bromine (Reactive electrophilic site).

  • Positions 6, 7: Fluorine (Electron-withdrawing, metabolic blocking).

Expert Insight: The presence of fluorine atoms at C6 and C7 significantly lowers the pKa of the conjugate acid and alters the electron density of the C5-Br bond, potentially accelerating oxidative addition rates in Pd-catalyzed couplings compared to non-fluorinated analogs.

Synthetic Methodology

The synthesis of this molecule requires a convergent strategy, typically assembling the benzotriazole core before introducing the isopropyl group to avoid regioselectivity issues during the ring closure.

Retrosynthetic Analysis
  • Target: 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole.[1]

  • Disconnection A (N-Alkylation): 5-Bromo-6,7-difluoro-1H-benzotriazole + Isopropyl Iodide/Bromide.

  • Disconnection B (Cyclization): 4-Bromo-5,6-difluoro-1,2-diaminobenzene + NaNO₂.

  • Precursor: 2,3-Difluoroaniline derivatives.

Step-by-Step Synthesis Protocol
Phase 1: Core Construction (Benzotriazole Formation)
  • Starting Material: 4-Bromo-5,6-difluoro-1,2-diaminobenzene.

  • Reagents: Sodium Nitrite (NaNO₂), Glacial Acetic Acid (AcOH).

  • Protocol:

    • Dissolve the diamine (1.0 eq) in AcOH/H₂O (1:1 v/v) and cool to 0–5 °C.

    • Add NaNO₂ (1.2 eq) aqueous solution dropwise. Critical: Maintain temp < 5 °C to prevent decomposition of the diazonium intermediate.

    • Stir for 1 hour. The internal diazonium salt cyclizes spontaneously to form the triazole ring.

    • Precipitate the product by adding ice water. Filter and dry to obtain 5-Bromo-6,7-difluoro-1H-benzotriazole .

Phase 2: N-Alkylation (Regioselective Isopropylation)
  • Reagents: 2-Iodopropane (or 2-Bromopropane), K₂CO₃ or Cs₂CO₃, DMF or Acetone.

  • Protocol:

    • Dissolve the benzotriazole intermediate (1.0 eq) in anhydrous DMF.

    • Add K₂CO₃ (2.0 eq) and stir for 15 min to generate the benzotriazolyl anion.

    • Add 2-Iodopropane (1.2 eq) dropwise.

    • Heat to 60 °C for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with EtOAc, wash with LiCl solution (to remove DMF), dry over Na₂SO₄.

Phase 3: Purification (The N1 vs. N2 Challenge)

Alkylation of benzotriazoles yields a mixture of N1 (major) and N2 (minor) isomers.

  • Separation: Flash column chromatography (SiO₂).

    • Eluent: Hexane/EtOAc gradient (typically 90:10 to 70:30).

    • Identification: The N2 isomer is generally less polar (elutes first) and has a symmetric NMR pattern (if the benzene ring allows). The N1 isomer (Target) is more polar.

    • Validation: Verify N1 regiochemistry via 2D NMR (NOESY), checking for cross-peaks between the isopropyl methine proton and the C7-Fluorine (or H4 proton).

Synthetic Workflow Diagram

SynthesisPath Start 4-Bromo-5,6-difluoro- 1,2-diaminobenzene Step1 Diazotization (NaNO₂, AcOH, 0°C) Start->Step1 Inter Intermediate: 5-Bromo-6,7-difluoro- 1H-benzotriazole Step1->Inter Step2 N-Alkylation (iPr-I, K₂CO₃, DMF) Inter->Step2 Crude Crude Mixture (N1 + N2 Isomers) Step2->Crude Purify Chromatography (SiO₂, Hex/EtOAc) Crude->Purify Target TARGET: 5-Bromo-6,7-difluoro- 1-isopropylbenzotriazole Purify->Target Major Product

Figure 1: Convergent synthesis pathway emphasizing the critical separation of regioisomers.

Analytical Characterization & QC

To ensure the integrity of the compound for biological screening, the following analytical criteria must be met.

Expected NMR Signatures (¹H, 400 MHz, DMSO-d₆)
  • Aromatic Region: A doublet or multiplet corresponding to the single proton at C4. The chemical shift will be deshielded (~8.0–8.5 ppm) due to the adjacent bromine and the triazole ring.

  • Isopropyl Group:

    • Methine (-CH-): Septet at ~5.0–5.2 ppm.

    • Methyls (-CH₃): Doublet (6H) at ~1.5–1.7 ppm.

  • ¹⁹F NMR: Two distinct signals (d, d) showing coupling to each other and the aromatic proton.

Mass Spectrometry (LC-MS)[3]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • M+H Peak: 276.0 and 278.0 (1:1 ratio).

  • Fragmentation: Loss of the isopropyl group (M-43) is a common fragmentation pathway in high-energy collisions.

Quality Control Table
TestMethodAcceptance Criteria
Purity HPLC (UV 254 nm)≥ 98.0%
Identity ¹H-NMR / LC-MSConforms to structure
Residual Solvents GC-HeadspaceDMF < 880 ppm, EtOAc < 5000 ppm
Water Content Karl Fischer< 0.5% w/w

Applications in Drug Discovery[4]

Scaffold Utility

The 5-bromo-6,7-difluoro-1-isopropylbenzotriazole moiety acts as a high-value "warhead" or core scaffold.

  • Kinase Inhibition: Benzotriazoles mimic the purine ring of ATP. The 6,7-difluoro substitution mimics the electron-withdrawing nature of the pyrimidine ring in native purines, potentially enhancing hydrogen bonding at the kinase hinge region.

  • Bioisosterism: It serves as a lipophilic bioisostere for indoles and benzimidazoles, often improving membrane permeability (LogP modulation) and metabolic stability (blocking P450 oxidation sites with Fluorine).

Mechanistic Diagram: Cross-Coupling Potential

Coupling Core 5-Bromo-6,7-difluoro- 1-isopropylbenzotriazole Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd(dppf)Cl₂) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH₂, Pd₂dba₃, BINAP) Core->Buchwald Heck Heck Reaction (Acrylates, Pd(OAc)₂) Core->Heck Product1 Biaryl Analogs (Kinase Inhibitors) Suzuki->Product1 Product2 Amino-Benzotriazoles (GPCR Ligands) Buchwald->Product2

Figure 2: Divergent synthesis capabilities utilizing the C5-Bromine handle.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant (Skin/Eye/Respiratory). The fluorinated nature suggests potential persistence; handle with care.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light (brominated heterocycles can undergo photodehalogenation over long periods).

  • Disposal: Halogenated organic waste stream. Do not mix with non-halogenated solvents.

References

  • International Laboratory USA. (n.d.). 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole Product Page. Retrieved from [Link]

  • Avhad, et al. (2020).[2] Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences.[2] Retrieved from [Link]

  • PubChem. (2025).[3][4][5] 5-Bromo-1H-benzotriazole Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Introduction: The Benzotriazole Scaffold - A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Benzotriazole Derivatives in Medicinal Chemistry Research

Benzotriazole (BTA) is an aromatic heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring.[1] This seemingly simple structure has become a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[2] This term signifies a molecular framework that can be modified to interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities.[3] Its unique physicochemical properties, including chemical stability, the ability to engage in hydrogen bonding and π-π stacking interactions, and its role as a bioisostere for natural purines, make it an ideal starting point for drug design.[4][5]

Benzotriazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and neuroprotective effects.[1][3][6] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of benzotriazole derivatives, offering field-proven insights and detailed protocols for researchers in drug development.

Part 1: Synthesis of Benzotriazole Derivatives - The Chemist's Toolkit

The versatility of the benzotriazole scaffold stems from the numerous synthetic routes available for its modification. The choice of a synthetic strategy is often dictated by the desired substitution pattern, scalability, and the need for environmentally sustainable methods ("green chemistry").[6][7]

Classical Synthesis of the Benzotriazole Core

The foundational method for creating the benzotriazole ring itself involves the diazotization of o-phenylenediamines.[3][8]

Experimental Protocol: Synthesis of 1H-Benzotriazole [3]

  • Dissolution: Dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid.

  • Diazotization: Cool the solution in an ice bath and add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 5 °C.

  • Cyclization: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The monodiazonium intermediate undergoes spontaneous cyclization.

  • Isolation: Pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the crude benzotriazole by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or toluene to obtain the purified product.

N-Substitution: Expanding Chemical Diversity

The nitrogen atoms of the triazole ring are the most common sites for modification, leading to a vast library of N-substituted derivatives with distinct biological profiles.[9] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, offering reduced reaction times and improved yields compared to conventional heating.[10]

Experimental Protocol: Microwave-Assisted N-Alkylation of Benzotriazole [10]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine benzotriazole (1 equivalent), the desired alkyl halide (e.g., benzyl chloride, 1.1 equivalents), and potassium carbonate (2 equivalents) as a base.

  • Solvent Addition: Add a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The following diagram illustrates the general workflow for synthesizing and diversifying benzotriazole derivatives.

G cluster_synthesis Core Synthesis & Derivatization cluster_screening Screening & Optimization start_end start_end process process decision decision output output A Starting Materials (o-phenylenediamine) B Diazotization & Cyclization A->B NaNO2, AcOH C Benzotriazole (BTA) Core Scaffold B->C D N-Substitution (Alkylation, Acylation, etc.) C->D E C-Substitution (Halogenation, etc.) C->E F Diverse BTA Derivatives Library D->F E->F G High-Throughput Biological Screening F->G H Active Hit? G->H H->D No (Redesign) I Lead Optimization (SAR Studies) H->I Yes J Candidate Drug I->J

Caption: Workflow from core synthesis to drug candidate selection.

Part 2: Therapeutic Applications and Mechanisms of Action

The structural versatility of benzotriazole derivatives translates into a wide spectrum of therapeutic applications.

Anticancer Activity

Benzotriazole derivatives have emerged as potent anticancer agents, acting through various mechanisms.[3][9]

Mechanism of Action: Kinase and Tubulin Inhibition

  • Protein Kinase Inhibition: Many cancers are driven by aberrant protein kinase activity. Certain benzotriazole derivatives have been designed as selective inhibitors of specific kinases, such as protein kinase CK2, which is involved in cell proliferation and survival.[3][11] The commercially available agent 4,5,6,7-tetrabromobenzotriazole (TBB) is a high-affinity inhibitor of CK2.[11]

  • Tubulin Polymerization Inhibition: The protein tubulin is essential for microtubule formation, a critical process for cell division. Some benzotriazole-based compounds bind to the colchicine site on tubulin, preventing its polymerization into microtubules.[12][13] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[3][12]

G cluster_process BTA Benzotriazole Derivative Tubulin Tubulin Dimers BTA->Tubulin Binds to Colchicine Site G2M G2/M Phase Arrest Microtubules Microtubule Formation Tubulin->Microtubules Polymerization Tubulin->Microtubules Mitosis Mitotic Spindle Assembly Microtubules->Mitosis Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Inhibition of tubulin polymerization by benzotriazole derivatives.

Data Presentation: Antiproliferative Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound IDModificationTarget Cell LineIC₅₀ (µM)Reference
TBB 4,5,6,7-tetrabromoN/A (CK2 enzyme)~0.5[11]
ARV-2 2-phenylquinazolineMCF-7 (Breast)3.16[12][13]
ARV-2 2-phenylquinazolineHeLa (Cervical)5.31[12][13]
BI9 Imidazol-2-thioneHL-60 (Leukemia)0.40[4][14]
BI9 Imidazol-2-thioneHCT-116 (Colon)2.63[4][14]

Experimental Protocol: MTT Assay for Cytotoxicity [12][13]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzotriazole test compounds in cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Benzotriazole derivatives have shown significant efficacy against a broad spectrum of bacteria and fungi.[3][15][16]

Mechanism of Action: Membrane Disruption and Enzyme Inhibition

  • Bacterial Targets: Halogenated or alkyl-functionalized benzotriazoles are thought to disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.[1][3]

  • Fungal Targets: In fungi, a key mechanism involves the inhibition of cytochrome P450 lanosterol 14-α-demethylase, an essential enzyme in the biosynthesis of ergosterol.[17] Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane function, inhibiting fungal growth.[17]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [18]

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzotriazole compounds in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no drug) and a negative control (broth, no microbe).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Antiviral Activity

Benzotriazole derivatives have also been identified as potent inhibitors of various RNA and DNA viruses.[19]

Mechanism of Action: Targeting Early Stages of Infection

Research on derivatives active against Coxsackievirus B5 (CVB5) suggests that these compounds may interfere with the early stages of the viral life cycle, such as attachment to host cells.[14][20] Some compounds have been shown to protect cells from viral infection, particularly when cells are pre-treated, without having a direct virucidal (virus-killing) effect.[14] This points to a mechanism that blocks the virus from entering or hijacking the host cell machinery.

Data Presentation: Antiviral Efficacy

Antiviral activity is often reported as the half-maximal effective concentration (EC₅₀), the concentration that inhibits viral replication by 50%.

Compound IDTarget VirusEC₅₀ (µM)Reference
18 Coxsackievirus B55.5[19]
17 Coxsackievirus B56.9[19]
18 Poliovirus (Sb-1)17.5[19]
86c BVDV3.0[20]
56 Coxsackievirus B50.15[14]

Part 3: Future Directions and Conclusion

The benzotriazole scaffold continues to be a highly productive platform in medicinal chemistry. Future research will likely focus on several key areas:

  • Target Specificity: Designing derivatives with high selectivity for their intended biological target to minimize off-target effects and reduce toxicity.[9]

  • Combating Resistance: Developing novel benzotriazoles that are effective against drug-resistant strains of bacteria, fungi, and viruses.[3]

  • Hybrid Molecules: Creating hybrid molecules that combine the benzotriazole scaffold with other known pharmacophores to achieve synergistic or multi-target effects.[1][21]

  • Sustainable Synthesis: Expanding the use of green chemistry principles, such as flow chemistry and electrosynthesis, to make the production of these valuable compounds more efficient and environmentally friendly.[6]

References

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (n.d.).
  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - MDPI. (2023, March 11).
  • Antiviral Activity of Benzotriazole Based Derivatives - The Open Medicinal Chemistry Journal. (2020, October 23).
  • A MINI-REVIEW ON THE ANTIMICROBIAL ACTIVITY AND ANTIVIRAL ACTIVITIES OF BENZOTRIAZOLE DERIVATIVES - IJCRT.org. (n.d.).
  • Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - ResearchGate. (2025, August 6).
  • Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review - International Journal of Pharmaceutical Sciences. (2024, April 7).
  • Recent Development of Benzotriazole-Based Medicinal Drugs - Hilaris Publisher. (2014, August 20).
  • Manifestation of Antimicrobial Activities: Benzotriazole - AIP Publishing. (2023, September 8).
  • Antiviral Activity of Benzotriazole Based Derivatives - The Open Medicinal Chemistry Journal. (n.d.).
  • Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - Bentham Science Publisher. (2022, November 24).
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole - ResearchGate. (2024, December 1).
  • Benzotriazole: An overview on its versatile biological behavior - PMC. (n.d.).
  • Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development - IJNRD.org. (2025, September 9).
  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.. (2021, May 15).
  • A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry - ResearchGate. (2025, December 29).
  • Benzotriazole Derivatives And Its Pharmacological Activity - ResearchGate. (2024, January 14).
  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship - PMC. (2025, December 30).
  • Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure–activity relationships | Request PDF - ResearchGate. (2023, May 15).
  • Application Notes and Protocols: Synthesis of Benzotriazole Derivatives from 3-(Benzotriazol-1-yl)propan-1-amine - Benchchem. (n.d.).
  • Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science Publishers. (2023, April 1).
  • N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies - MDPI. (2024, November 14).
  • Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. (2015, September 1).
  • Benzotriazole Derivatives And Its Pharmacological Activity. (2023, December 31).
  • Benzotriazole: An overview of its versatile biological behaviour - Ukaaz Publications. (2024, June 30).
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole - Journal for Research in Applied Sciences and Biotechnology. (2024, December 1).
  • Exploring the Applications and Benefits of Benzotriazole in Modern Chemistry and Industry. (2024, December 24).
  • Synthesis of benzotriazole derivatives - Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). (n.d.).
  • Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications | Request PDF - ResearchGate. (n.d.).
  • Application Notes & Protocols for Microwave-Assisted Synthesis of Benzotriazole Derivatives - Benchchem. (n.d.).
  • Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent - Current Opinion. (n.d.).
  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC. (n.d.).
  • Design and Synthesis of Benzotriazole Derivatives for Anti-convulsant Activity. (n.d.).
  • Benzotriazole - Wikipedia. (n.d.).
  • N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry | ACS Sustainable Chemistry & Engineering. (2017, February 18).
  • The Neuroprotection of 1,2,4‐Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke - PMC. (2024, November 5).
  • Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents - International Journal of Pharmaceutical Sciences. (n.d.).
  • Comparing the Developmental Toxicity Delay and Neurotoxicity of Benzothiazole and Its Derivatives (BTHs) in Juvenile Zebrafish - MDPI. (2024, May 7).

Sources

Navigating the Procurement and Quality Control of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of starting materials is paramount to the success of any synthetic endeavor. This guide provides an in-depth technical overview of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole (CAS No. 1393442-22-2), a specialized heterocyclic compound. Given the niche nature of this reagent, this document focuses on strategies for vendor evaluation, proposes a robust quality control workflow, and outlines best practices for its handling and application.

Introduction to 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole

5-Bromo-6,7-difluoro-1-isopropylbenzotriazole belongs to the benzotriazole family, a class of compounds widely recognized for their diverse applications in medicinal chemistry and materials science.[1][2][3][4] The unique combination of a bromine atom and two fluorine atoms on the benzene ring, coupled with an isopropyl group on the triazole moiety, suggests its potential utility as a versatile building block in the synthesis of complex organic molecules. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the benzotriazole system, while the bromine atom provides a handle for further functionalization through cross-coupling reactions. The isopropyl group can impart desirable solubility and steric properties to the molecule.

Vendor and Supplier Landscape

The procurement of specialized reagents like 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole can be challenging due to a limited number of suppliers. Our research has identified a primary vendor for this compound:

  • International Laboratory USA: This supplier lists the compound with CAS number 1393442-22-2.[5]

Due to the current scarcity of multiple listed vendors, a direct comparative analysis is challenging. Therefore, it is imperative for researchers to engage in proactive communication with any identified supplier to obtain comprehensive technical information before purchase.

Key Questions for Supplier Vetting:

  • Certificate of Analysis (CoA): Request a lot-specific CoA. This document is non-negotiable and should provide clear data on the purity and identity of the compound.

  • Purity Determination Method: Inquire about the analytical techniques used to determine the purity (e.g., HPLC, GC, NMR). Understanding the method is crucial for interpreting the CoA.

  • Full Spectroscopic Data: Ask for the complete ¹H NMR, ¹³C NMR, and mass spectrometry data for the specific batch.

  • Synthesis Route: While often proprietary, a general understanding of the synthetic route can provide insights into potential impurities.

  • Packaging and Stability Data: Inquire about the recommended storage conditions and any known stability issues.

Quality Control and In-House Verification: A Proactive Approach

Given the limited publicly available data for this specific compound, a rigorous in-house quality control (QC) process is essential to validate the identity and purity of the purchased material. The following experimental protocols are based on established methods for the analysis of benzotriazole derivatives.

Visual and Physical Inspection

Upon receipt, visually inspect the material for homogeneity, color, and the presence of any foreign particles. The physical state should be consistent with the information provided by the supplier.

Identity Verification and Purity Assessment

A multi-technique approach is recommended for unambiguous identification and accurate purity assessment.

Table 1: Summary of Analytical Techniques for QC

Analytical TechniquePurposeKey Parameters to Evaluate
¹H and ¹³C NMR Spectroscopy Structural confirmation and identification of impurities.Chemical shifts, coupling constants, and integration of signals should be consistent with the expected structure. Absence of significant unassigned signals.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Peak area percentage of the main component. Presence of any impurity peaks.
Mass Spectrometry (MS) Molecular weight confirmation.A molecular ion peak corresponding to the expected mass of the compound (C₉H₈BrF₂N₃, MW: 276.08).

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole and identify any organic impurities.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Analyze the chemical shifts, splitting patterns, and integration of the proton signals to confirm the presence of the isopropyl group and the aromatic protons.

    • Examine the ¹³C spectrum to identify the correct number of carbon signals corresponding to the structure.

    • Integrate any impurity signals to estimate their relative concentration.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions (A general starting point, optimization may be required):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

    • Gradient Program: A linear gradient from 30% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all detected components.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Workflow for Supplier Evaluation and Compound Validation

The following diagram illustrates a logical workflow for the procurement and validation of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole.

G cluster_0 Phase 1: Procurement cluster_1 Phase 2: In-House Quality Control cluster_2 Phase 3: Decision a Identify Potential Suppliers b Request Technical Documentation (CoA, NMR, HPLC data) a->b c Evaluate Supplier Responsiveness and Data Quality b->c d Place Order with Most Promising Supplier c->d e Receive and Visually Inspect Compound d->e f Perform NMR Spectroscopy (¹H, ¹³C) e->f g Perform HPLC Purity Analysis e->g h Perform Mass Spectrometry e->h i Compare Experimental Data with Supplier's CoA f->i g->i h->i j Does Data Match Specifications? i->j k Accept Lot for Research Use j->k Yes l Reject Lot and Contact Supplier j->l No

Sources

Bioisosteres of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Strategic Bioisosteric Modification of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole as a Privileged Scaffold

Abstract

This guide provides a comprehensive technical overview for the strategic application of bioisosterism to a hypothetical lead compound, 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole. Benzotriazole and its derivatives are recognized as versatile scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document, intended for researchers and drug development professionals, delineates the rationale and methodologies for modifying this lead structure to optimize its drug-like properties. We will explore bioisosteric replacements for the aromatic bromine and fluorine substituents, the N-alkyl group, and the core heterocyclic system. The discourse is grounded in established medicinal chemistry principles, supported by detailed synthetic protocols, comparative data analysis, and visual workflows to guide the lead optimization process.

Introduction: The Benzotriazole Core as a Privileged Scaffold

The benzotriazole moiety is a bicyclic heterocyclic system that serves as a cornerstone in the design of novel therapeutic agents.[5][6][7][8] Its unique structure, featuring a fused benzene and triazole ring, provides a rigid framework with a rich electronic character, capable of engaging in various non-covalent interactions with biological targets.[1][8] Benzotriazole derivatives have demonstrated a wide spectrum of biological activities, making them a "privileged scaffold" for drug discovery.[1][9] The N-1 and N-2 positions of the triazole ring allow for regioselective substitution, enabling fine-tuning of steric and electronic properties to achieve desired potency and selectivity.[10]

Our lead compound, 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole (1) , serves as a model for exploring strategic modifications. Each substituent—the 5-bromo, the 6,7-difluoro, and the 1-isopropyl group—offers a distinct opportunity for bioisosteric replacement to modulate its physicochemical profile, metabolic stability, and target affinity.

The Principle of Bioisosterism in Lead Optimization

Bioisosterism is a cornerstone strategy in medicinal chemistry focused on the replacement of atoms or functional groups within a bioactive molecule with other groups that retain or enhance biological activity while optimizing physicochemical and pharmacokinetic properties.[11][12][13] This approach moves beyond simple structural analogy to consider factors like size, shape, electronic distribution, polarizability, and hydrogen bonding capacity. Bioisosteric replacements can be classified as classical (groups with similar size and valency) or non-classical (functionally similar but structurally distinct groups).[11] The objective is to rationally design next-generation analogs with improved efficacy, reduced toxicity, and a superior ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profile.[14]

Bioisosteric Replacement Strategy for Compound 1

The following sections detail a multi-pronged strategy for the bioisosteric modification of our lead compound. Each proposed modification is accompanied by a rationale grounded in established medicinal chemistry principles.

G cluster_Core Lead Compound cluster_Bromo 5-Bromo Replacements cluster_Fluoro 6,7-Difluoro Replacements cluster_Alkyl 1-Isopropyl Replacements cluster_Heterocycle Core Scaffold Replacements Lead 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole Br_Cl Chloro (-Cl) Modulates lipophilicity, retains halogen bond potential Lead->Br_Cl Vary Halogen Br_CN Cyano (-CN) Strong H-bond acceptor, reduces pKa Lead->Br_CN Introduce Polar Group Br_CCH Ethynyl (-C≡CH) Maintains linearity, potential for H-bonds Lead->Br_CCH Linear Rigid Group Br_CF3 Trifluoromethyl (-CF3) Increases lipophilicity, metabolic blocker Lead->Br_CF3 Strong EWG F_H Des-fluoro (-H) Reduces LogP, probes importance of F Lead->F_H Reduce Fluorination F_Cl Dichloro (-Cl, -Cl) Increases size and lipophilicity Lead->F_Cl Increase Halogen Size F_Me Dimethyl (-CH3, -CH3) Probes hydrophobic pocket, blocks metabolism Lead->F_Me Introduce Alkyls F_OMe Dimethoxy (-OCH3, -OCH3) Introduces H-bond acceptor character Lead->F_OMe Add H-bond Acceptors iPr_cPr Cyclopropyl Conformationally restricted, improved metabolic stability Lead->iPr_cPr Increase Rigidity iPr_tBu tert-Butyl Increases steric bulk, probes pocket size Lead->iPr_tBu Increase Bulk Core_Bim Benzimidazole Alters H-bond donor/acceptor pattern Lead->Core_Bim Scaffold Hop Core_Ind Indazole Different N-regioisomerism and dipole moment Lead->Core_Ind Scaffold Hop

Figure 1: A diagram illustrating the multi-faceted bioisosteric replacement strategy for the lead compound.

Targeting the 5-Bromo Substituent

The bromine atom at the 5-position significantly increases lipophilicity and can participate in halogen bonding—a specific non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which can enhance binding affinity.[15] However, it can also be a site for metabolic degradation or introduce unwanted toxicity.

  • Rationale for Replacement: To fine-tune lipophilicity, modulate halogen bonding strength, and explore alternative interactions with the target protein.

  • Proposed Bioisosteres:

    • Chloro (-Cl): A classical replacement that reduces lipophilicity and size compared to bromine while retaining significant halogen bonding potential.

    • Cyano (-CN): A non-classical replacement that acts as a strong hydrogen bond acceptor and is metabolically stable. It significantly alters the electronic properties of the aromatic ring.

    • Ethynyl (-C≡CH): This group mimics the linear geometry of a halogen bond and can act as a weak hydrogen bond donor.[16] It is a synthetically accessible replacement.

    • Trifluoromethyl (-CF₃): A lipophilic and strongly electron-withdrawing group that can serve as a metabolic blocker and engage in unique dipole-dipole interactions.

Modifying the 6,7-Difluoro Pattern

Fluorine substitution is a prevalent strategy in drug design used to block metabolic oxidation, modulate the pKa of nearby functional groups, and enhance binding affinity through favorable electrostatic interactions.[17][18][19][20] The vicinal difluoro pattern in our lead compound profoundly influences the acidity of the benzotriazole N-H proton (before alkylation) and the overall electronic distribution.

  • Rationale for Replacement: To systematically probe the role of fluorine in target binding, alter metabolic stability, and adjust the compound's overall electronic profile and solubility.

  • Proposed Bioisosteres:

    • Des-fluoro (-H): Removing one or both fluorine atoms provides a direct measure of their contribution to biological activity and helps reduce lipophilicity.

    • Dichloro (-Cl, -Cl): Replacing fluorine with chlorine dramatically increases size and lipophilicity, which can enhance binding in large hydrophobic pockets.

    • Methyl (-CH₃): A methyl group can serve as a bioisostere for fluorine in certain contexts, filling a similar space while changing the electronic properties from electron-withdrawing to electron-donating.

    • Methoxy (-OCH₃): This group introduces a hydrogen bond acceptor and can alter the conformation of the molecule due to its steric and electronic properties.

Diversifying the N-1 Isopropyl Group

The N-1 isopropyl group likely occupies a hydrophobic pocket within the biological target. Its size, shape, and metabolic liability are critical determinants of the compound's overall profile. The benzylic-like protons are susceptible to oxidation by cytochrome P450 enzymes.

  • Rationale for Replacement: To improve metabolic stability, enhance binding affinity by optimizing steric fit, and introduce conformational rigidity.

  • Proposed Bioisosteres:

    • Cyclopropyl: This group is conformationally restricted and often more resistant to metabolic oxidation than an isopropyl group, while maintaining a similar degree of lipophilicity.

    • tert-Butyl: As a larger, more sterically hindered group, it can probe the size of the hydrophobic pocket and provides enhanced metabolic stability due to the absence of oxidizable C-H bonds.

Scaffold Hopping: The Benzotriazole Core

While the benzotriazole core is effective, alternative heterocyclic systems can present different hydrogen bonding patterns, dipole moments, and metabolic profiles. This "scaffold hopping" is a powerful strategy for escaping patent space and discovering novel chemical series.[21]

  • Rationale for Replacement: To alter the core pharmacophore, explore different binding modes, and improve overall drug-like properties.

  • Proposed Bioisosteres:

    • Benzimidazole: This scaffold shifts the nitrogen positions, presenting a different vector for hydrogen bonding and altering the core's pKa.[21]

    • Indazole: As an isomer of benzimidazole, indazole offers another distinct arrangement of nitrogen atoms, which can lead to completely different structure-activity relationships (SAR).

Synthetic Protocols

The synthesis of the parent compound and its analogs can be achieved through a convergent route starting from a suitably substituted o-phenylenediamine precursor.

General Synthesis of the Benzotriazole Core

The core is synthesized via diazotization of an o-phenylenediamine.

Protocol 4.1.1: Synthesis of 5-Bromo-6,7-difluorobenzotriazole

  • Starting Material: 4-Bromo-5,6-difluoro-benzene-1,2-diamine.

  • Procedure: a. Dissolve 4-Bromo-5,6-difluoro-benzene-1,2-diamine (1.0 eq) in a mixture of glacial acetic acid and water (2:1 v/v). b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Prepare a solution of sodium nitrite (1.1 eq) in cold water. d. Add the sodium nitrite solution dropwise to the diamine solution, maintaining the temperature below 5 °C. e. After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. f. The product will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the benzotriazole core.

N-Alkylation to Introduce the Isopropyl Group

Protocol 4.2.1: Synthesis of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole (1)

  • Starting Materials: 5-Bromo-6,7-difluorobenzotriazole, 2-bromopropane, potassium carbonate.

  • Procedure: a. Suspend 5-Bromo-6,7-difluorobenzotriazole (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF). b. Add 2-bromopropane (1.5 eq) to the suspension. c. Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring by TLC or LC-MS. d. Upon completion, cool the mixture to room temperature and pour it into ice water. e. Extract the aqueous mixture with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound. N-1 and N-2 isomers are typically separable at this stage.

Note: Bioisosteres of the isopropyl group can be introduced by substituting 2-bromopropane with the corresponding alkyl halide (e.g., cyclopropyl bromide).

Comparative Data Analysis

To guide the selection of the most promising analogs for synthesis, a combination of in silico predictions and hypothetical in vitro data can be tabulated. This allows for a direct comparison of how each bioisosteric modification impacts key drug-like properties.

Compound IDModificationCalc. LogPMW ( g/mol )TPSA (Ų)Hypothetical IC₅₀ (nM)Hypothetical Microsomal Stability (t½, min)
1 Parent Compound 3.85 276.1 38.5 50 15
2a5-Cl3.51231.638.56518
2b5-CN2.76222.262.34540
3a6-F, 7-H3.32258.138.515025
4a1-Cyclopropyl3.60274.138.54055
5aBenzimidazole Core3.15275.139.38020

Calculated properties are estimates and serve for comparative purposes.

Experimental and Drug Discovery Workflow

The design and synthesis of novel bioisosteres is the first step in a broader drug discovery cascade. A systematic workflow ensures that compounds are evaluated efficiently and that the most promising candidates are advanced.

G cluster_design Phase 1: Design & Synthesis cluster_screening Phase 2: In Vitro Screening cluster_optimization Phase 3: Lead Optimization in_silico In Silico Design (Docking, Property Prediction) synthesis Synthesis of Analogs (Parallel Synthesis) in_silico->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_assay Primary Assay (Target Potency, e.g., IC50) purification->primary_assay Compound Library selectivity Selectivity Panel (Off-target activity) primary_assay->selectivity adme Early ADME (Solubility, Permeability, Metabolic Stability) primary_assay->adme data_analysis Data Analysis & SAR (Structure-Activity Relationship) selectivity->data_analysis adme->data_analysis Data Package new_design Iterative Redesign (Informed by SAR) data_analysis->new_design in_vivo In Vivo PK/PD Studies (For advanced leads) data_analysis->in_vivo new_design->synthesis Next Generation Analogs

Sources

Methodological & Application

Application Note: Regioselective N-Alkylation of 6,7-Difluoro-5-Bromobenzotriazole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with highly functionalized benzotriazole scaffolds. It addresses the specific challenges posed by the electron-deficient 6,7-difluoro-5-bromobenzotriazole core.

Executive Summary

The 6,7-difluoro-5-bromobenzotriazole scaffold is a high-value pharmacophore in kinase inhibitor development. The presence of three electron-withdrawing groups (two fluorines, one bromine) significantly alters the physicochemical properties of the benzotriazole ring compared to the unsubstituted parent. Specifically, these substituents:

  • Increase Acidity: The N-H proton is significantly more acidic (

    
     estimated < 7.0 vs. 8.2 for benzotriazole), allowing for milder deprotonation conditions but reducing the nucleophilicity of the resulting anion.
    
  • Complicate Regiochemistry: The asymmetry of the benzene ring creates three distinct alkylation sites: N1 (proximal to F) , N3 (distal to F) , and N2 . Standard alkylation typically yields a mixture, necessitating robust separation protocols.

This guide provides an optimized workflow to synthesize the precursor and control the alkylation outcome, favoring the thermodynamically or kinetically desired isomer through specific conditions.

Chemical Context & Challenges[1][2]

Structural Asymmetry and Numbering

Unlike symmetrical benzotriazoles, the 5-bromo-6,7-difluoro substitution pattern breaks the equivalence of the N1 and N3 positions.

  • Isomer A (N1-Alkyl, Proximal): Alkylation at the nitrogen adjacent to the C7-Fluorine.

  • Isomer B (N3-Alkyl, Distal): Alkylation at the nitrogen adjacent to the C4-Hydrogen. Note: In IUPAC naming, this often re-numbers the ring, potentially changing the substituent locants to 6-bromo-4,5-difluoro.

  • Isomer C (N2-Alkyl): Alkylation at the central nitrogen.

Reaction Pathway Diagram

The following diagram illustrates the tautomeric equilibrium and the divergence into three regioisomers upon alkylation.

BenzotriazoleAlkylation Precursor 6,7-Difluoro-5-bromo-1H-benzotriazole (Tautomeric Mixture) Anion Delocalized Anion Precursor->Anion Deprotonation Base Base (Cs2CO3 or NaH) Base->Anion N1_Prox N1-Alkyl (Proximal to F) (Sterically Disfavored) Anion->N1_Prox Path A (Minor) N3_Dist N3-Alkyl (Distal to F) (Sterically Favored) Anion->N3_Dist Path B (Major N1-type) N2_Iso N2-Alkyl (Thermodynamic/Solvent Dependent) Anion->N2_Iso Path C (Variable)

Caption: Divergent alkylation pathways for the asymmetric 6,7-difluoro-5-bromobenzotriazole scaffold. Path B is typically favored over Path A due to steric repulsion from the C7-fluorine.

Precursor Synthesis Protocol

Before alkylation, the specific benzotriazole core must be constructed if not commercially available.

Objective: Synthesis of 5-bromo-6,7-difluoro-1H-benzotriazole. Starting Material: 4-bromo-5,6-difluoro-1,2-phenylenediamine.

  • Diazotization: Dissolve the diamine (1.0 eq) in a mixture of Glacial Acetic Acid and water (3:1 ratio).

  • Cyclization: Cool to 0–5 °C. Add Sodium Nitrite (

    
    , 1.2 eq) solution dropwise.
    
  • Workup: Stir for 1 hour at RT. The product typically precipitates as a solid. Dilute with ice water, filter, wash with water, and dry under vacuum.

    • Yield Expectation: >85%.

    • Safety: Benzotriazoles can be energetic; avoid heating the dry solid excessively.

N-Alkylation Protocols

Method A: General Base-Mediated Alkylation (Standard)

Best for: Primary alkyl halides, robust substrates.

Due to the electron-withdrawing nature of the ring, the anion is stable but less nucleophilic. We utilize Cesium Carbonate (


) to enhance solubility and reactivity compared to potassium salts.

Reagents:

  • Substrate: 6,7-difluoro-5-bromobenzotriazole (1.0 eq)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.1 eq)

  • Base:

    
     (1.5 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Procedure:

  • Dissolution: Dissolve the benzotriazole in anhydrous DMF under Nitrogen/Argon.

  • Deprotonation: Add the base.[1] Stir at RT for 30 minutes. The solution may turn yellow/orange.

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at RT for 4–16 hours.

    • Optimization: If conversion is slow (due to low nucleophilicity), heat to 50–60 °C.

  • Quench: Pour into ice water (5x reaction volume). Extract with Ethyl Acetate.[2][3]

  • Outcome: Typically yields a mixture of N3 (Distal) , N2 , and N1 (Proximal) isomers.

Method B: Regioselective N1/N3 Alkylation (Catalytic)

Best for: Maximizing the N1/N3 "benzenoid" isomers over the N2 "quinoid" isomer.

Recent advances utilize borane catalysts to activate the electrophile and direct attack from the N1 position.

Reagents:

  • Catalyst:

    
     (5–10 mol%)
    
  • Alkylating Agent: Diazoalkanes (if available) or Alkyl Halide with

    
    .
    
  • Solvent: DCM or Toluene.

Mechanism: The bulky Lewis acid catalyst coordinates to the N3/N1 position or the electrophile, sterically blocking N2 attack and favoring the thermodynamic benzenoid product.

Method C: Mitsunobu Reaction

Best for: Alkylation using Alcohols.

Reagents:

  • Alcohol (1.2 eq),

    
     (1.5 eq), DIAD/DEAD (1.5 eq).
    
  • Solvent: THF or Toluene.

Procedure:

  • Mix Benzotriazole, Alcohol, and

    
     in THF. Cool to 0 °C.
    
  • Add DIAD dropwise.

  • Warm to RT and stir overnight.

  • Note: Mitsunobu conditions often favor the N2 isomer or N1/N3 mixtures depending on the steric bulk of the alcohol.

Purification and Characterization Guide

Separating the isomers is the most critical step. The isomers possess distinct polarities due to their dipole moments.

Chromatographic Separation
  • Stationary Phase: Silica Gel (standard).

  • Eluent: Hexanes/Ethyl Acetate gradient.

  • Elution Order (General Rule):

    • N2-Isomer: Least polar (Dipoles cancel out). Elutes first (High

      
      ).
      
    • N3/N1-Isomers: More polar (Dipoles additive). Elute later (Lower

      
      ).
      
NMR Structural Assignment

Distinguishing the three isomers requires careful analysis of the aromatic protons and Fluorine-Hydrogen coupling.

FeatureN2-Alkyl IsomerN3-Alkyl (Distal to F)N1-Alkyl (Proximal to F)
Symmetry Asymmetric (due to 5-Br, 6,7-F)AsymmetricAsymmetric
C4-Proton Shift Typically

7.8 - 8.2 ppm
Shielded relative to N2Shielded relative to N2
NOE Signal NOE between N-Alkyl and Both adjacent positions (if H present).Strong NOE between N-Alkyl and C4-H .NO NOE between N-Alkyl and C4-H (too far).
19F NMR Distinct pattern.Distinct pattern.[4]Distinct pattern.[4]

Diagnostic Test (NOESY):

  • Irradiate the

    
    -protons of the N-Alkyl group.
    
  • If NOE observed at C4-H: You have the N3-isomer (Distal).

  • If NOE observed at C7-F (via HOESY) or NO signal at C4-H: You likely have the N1-isomer (Proximal).

  • N2 Isomer: Usually identified by its high

    
     and lack of strong NOE to C4-H compared to the N3 isomer (distance is slightly longer, but electronic environment is key).
    

Troubleshooting Table

ProblemProbable CauseSolution
Low Conversion Low nucleophilicity of the fluorinated anion.Switch to

in DMSO; Increase Temp to 80 °C; Add KI (Finkelstein).
N2 Isomer Dominates Steric hindrance at N1/N3; Loose ion pair.Use non-polar solvent (Toluene) if solubility permits; Use Lanthanide catalysts.
Poor Separation Isomers have similar

.
Change solvent system to DCM/MeOH or Toluene/Acetone. Try C18 Reverse Phase.
Dehalogenation Pd-catalyzed side reactions (if using cross-coupling).Ensure base is not reducing; avoid Pd contaminants in alkylation step.

References

  • BenchChem. N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols. (2025).[5][6][7] Link

  • Zhao, Y., et al. "

    
    -Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes."[8] Chemical Communications, 2021. Link
    
  • Mandal, D., et al. "Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin." Inorganic Chemistry, 2025.[5][6] Link

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link

  • Beilstein Journals. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein J. Org. Chem., 2021.[8] Link

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) on Difluorobenzotriazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Benzotriazoles

The benzotriazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and utility as a synthetic auxiliary.[1] The strategic incorporation of fluorine atoms onto this heterocyclic core dramatically modulates its physicochemical and pharmacological properties.[2][3] Fluorine's high electronegativity enhances metabolic stability, improves membrane permeability, and can fine-tune the acidity or basicity of nearby functional groups, all of which are critical parameters in drug design.[4]

Difluorobenzotriazole rings are particularly valuable synthons because they are primed for Nucleophilic Aromatic Substitution (SNAr). This reaction provides a robust and predictable method for introducing a wide array of functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide offers an in-depth exploration of the SNAr mechanism on difluorobenzotriazoles and provides detailed, field-proven protocols for researchers in drug development and organic synthesis.

The SNAr Mechanism on an Electron-Deficient Heterocycle

Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the benzotriazole ring system, compounded by the presence of two strongly electron-withdrawing fluorine atoms, is electron-deficient. This electronic profile makes the ring susceptible to attack by nucleophiles.[5][6][7] The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks one of the carbon atoms bearing a fluorine leaving group. This initial attack is the rate-determining step. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][8] The negative charge is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing triazole ring and the remaining fluorine atom, particularly when they are positioned ortho or para to the site of attack.[5]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity In the second, faster step, the leaving group (fluoride ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the ring, yielding the final substituted product.

A crucial aspect of SNAr is the nature of the leaving group. Contrary to SN1/SN2 reactions where fluoride is a poor leaving group, it is an excellent leaving group in SNAr.[5] This is because the C-F bond cleavage is not part of the rate-determining step. Instead, fluorine's intense electronegativity makes the attached carbon highly electrophilic and susceptible to the initial nucleophilic attack, thereby accelerating the reaction.[9]

SNAr_Mechanism Reactants Difluorobenzotriazole + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Step 1: Addition (Rate-Determining) Product Substituted Benzotriazole Intermediate->Product Step 2: Elimination LeavingGroup Fluoride Ion (F⁻) Intermediate->LeavingGroup

Caption: The Addition-Elimination mechanism of SNAr.

Regioselectivity: Controlling the Site of Substitution

In asymmetrically substituted difluorobenzotriazoles, the question of which fluorine atom is replaced becomes critical. Regioselectivity is governed by a combination of electronic and steric factors. The nucleophile will preferentially attack the carbon atom that is most electron-poor and can best stabilize the resulting negative charge in the Meisenheimer intermediate.

  • Electronic Effects: The position of the triazole moiety's nitrogen atoms significantly influences the electron density across the benzene ring. The carbon atom that is para or ortho to the strongest electron-withdrawing influence within the heterocyclic system is typically the most activated site. Quantum mechanical calculations, such as analyzing the Lowest Unoccupied Molecular Orbital (LUMO) map, can be highly predictive in determining the most electrophilic site.[10]

  • Steric Hindrance: Bulky nucleophiles may be hindered from attacking a sterically congested carbon atom, potentially favoring substitution at a more accessible site, even if it is electronically less activated.

For substrates like 4,7-difluorobenzotriazole, both fluorines are electronically similar due to symmetry. However, in a 5,6-difluorobenzotriazole, subtle electronic differences dictated by the triazole ring can lead to preferential substitution at one position over the other. Predicting this outcome often requires computational analysis or empirical screening.[11][12]

Detailed Experimental Protocol: Synthesis of a 4-Amino-7-fluoro-1H-benzotriazole Derivative

This protocol provides a representative procedure for the SNAr reaction between 4,7-difluoro-1H-benzotriazole and a primary amine.

Materials & Reagents:

  • 4,7-Difluoro-1H-benzotriazole

  • Primary Amine (e.g., Benzylamine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,7-difluoro-1H-benzotriazole (1.0 eq).

    • Add anhydrous potassium carbonate (2.0 eq). The base acts as a proton scavenger for the nucleophile if it is an amine or thiol, and to neutralize any acid formed.

    • Add anhydrous DMF via syringe to dissolve the solids (concentration typically 0.1-0.5 M).

  • Nucleophile Addition:

    • Add the primary amine (1.1 eq) dropwise to the stirred suspension at room temperature. A slight excess of the nucleophile ensures complete consumption of the starting material.

  • Reaction & Monitoring:

    • Heat the reaction mixture to 80-100 °C. The elevated temperature is often necessary to overcome the activation energy of the initial addition step.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% EtOAc in hexanes. The product should be less polar than the starting benzotriazole. The reaction is complete upon full consumption of the starting material.

  • Workup:

    • Once complete, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water. This quenches the reaction and dissolves the DMF and inorganic salts.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and water.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure monosubstituted product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Flame-dry flask p2 Add Substrate & Base p1->p2 p3 Add Anhydrous Solvent p2->p3 r1 Add Nucleophile p3->r1 r2 Heat Reaction r1->r2 r3 Monitor by TLC r2->r3 w1 Quench with Water r3->w1 w2 Extract with EtOAc w1->w2 w3 Wash with Brine w2->w3 w4 Dry & Concentrate w3->w4 w5 Column Chromatography w4->w5

Sources

Procedure for introducing isopropyl group to 5-bromo-6,7-difluorobenzotriazole

Application Note: Regioselective -Isopropylation of 5-Bromo-6,7-difluorobenzotriazole[1]

Abstract & Strategic Overview

The 5-bromo-6,7-difluorobenzotriazole scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., CK2, PIM1) and PROTAC linkers.[1] Introducing an isopropyl group to the triazole ring is synthetically challenging due to the tautomeric ambiguity of the benzotriazole core and the electronic/steric bias introduced by the C6/C7 fluorine atoms.

Direct alkylation typically yields a mixture of three regioisomers:

  • 
    -alkyl:  Sterically hindered by the C7-Fluorine.[1]
    
  • 
    -alkyl:  Sterically favored (adjacent to C4-Hydrogen) but electronically distinct.[1]
    
  • 
    -alkyl:  Often thermodynamically stable in polyhalogenated systems.[1]
    

This guide provides a high-fidelity protocol using Cesium Carbonate (


) in DMF

1

Mechanistic Analysis & Regiochemistry

The regiochemical outcome is governed by the interplay of steric hindrance and the "lone pair repulsion" effect.

  • Acidity: The electron-withdrawing nature of the fluorine atoms at C6 and C7 significantly increases the acidity of the N-H proton (

    
     < 8.0), making the anion highly stable and nucleophilic.
    
  • Sterics: The Van der Waals radius of Fluorine (

    
    ) is larger than Hydrogen (
    
    
    ). Consequently, alkylation at
    
    
    (adjacent to C7-F) is kinetically slower than at
    
    
    (adjacent to C4-H).[1]
  • Thermodynamics:

    
    -alkylation preserves the benzenoid character of the carbocycle more effectively than 
    
    
    substitution (which induces quinoid character). In highly halogenated systems, the
    
    
    isomer is frequently the major product or a significant minor component (~30–40%).
Visualizing the Reaction Pathway

ReactionPathwaySubstrate5-Bromo-6,7-difluoro-1H-benzotriazole(Tautomeric Mix)AnionDelocalizedTriazolyl AnionSubstrate->AnionCs2CO3, DMFDeprotonationN1N1-Isopropyl(Adjacent to F)*Sterically Hindered*Anion->N1Path A (Minor)N2N2-Isopropyl(Symmetric)*Thermodynamic*Anion->N2Path B (Major/Comp)N3N3-Isopropyl(Adjacent to H)*Kinetically Favored*Anion->N3Path C (Major)

Figure 1: Divergent alkylation pathways. The asymmetric substitution (5-Br, 6,7-F) creates three distinct alkylation sites.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10]
ReagentCAS No.[1][2]Equiv.[1][3]Role
5-Bromo-6,7-difluorobenzotriazole Proprietary/Var1.0Substrate
2-Iodopropane 75-30-91.5Electrophile (Better leaving group than Br)
Cesium Carbonate (

)
534-17-82.0Base (Cesium effect promotes solubility)
DMF (Anhydrous) 68-12-2-Solvent (0.2 M conc.)[1]
Ethyl Acetate / Hexanes --Workup & Purification
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Charge the RBF with 5-bromo-6,7-difluorobenzotriazole (1.0 g, 4.27 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
      (2.78 g, 8.54 mmol) in a single portion. The suspension may turn slightly yellow/orange, indicating anion formation. Stir at Room Temperature (RT) for 15 minutes.
    
    • Expert Tip:

      
       is preferred over 
      
      
      because the larger Cesium cation disrupts tight ion pairs, increasing the nucleophilicity of the triazole anion.
  • Alkylation: Dropwise add 2-iodopropane (0.64 mL, 6.4 mmol).

    • Note: 2-Iodopropane is preferred over 2-bromopropane because the iodide is a better leaving group, allowing the reaction to proceed at lower temperatures, minimizing elimination side-reactions (propene formation).[1]

  • Incubation: Seal the flask and stir at 40°C for 4–6 hours.

    • Monitoring: Check TLC (30% EtOAc in Hexanes). The starting material (

      
      , streaks) should disappear. Three new spots will appear: 
      
      
      (highest
      
      
      ), followed closely by
      
      
      and
      
      
      .
Phase 2: Workup[1]
  • Quench: Dilute the reaction mixture with EtOAc (100 mL) and pour into a separatory funnel containing half-saturated brine (50 mL).

  • Wash: Wash the organic layer with water (

    
     mL) to remove DMF.[1]
    
    • Critical: DMF retention ruins chromatographic separation.[1] Ensure thorough washing.[1]

  • Dry: Wash with saturated brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude oil/solid.
    
Phase 3: Purification (The Critical Step)

Separation of regioisomers requires a shallow gradient due to similar polarities.

  • Column: Silica gel (230–400 mesh).[1][4] Load ratio: 50:1 silica to crude.[1]

  • Eluent: Hexanes/EtOAc gradient.

    • 0–5% EtOAc: Elutes non-polar impurities.[1]

    • 5–10% EtOAc: Elutes Isomer N2 (First fraction).[1]

    • 10–20% EtOAc: Elutes Isomer N3 (Second fraction).[1]

    • 20–30% EtOAc: Elutes Isomer N1 (Third fraction, often overlapping with N3).

  • Identification: Combine pure fractions. Evaporate to dryness.

Characterization & Validation

Distinguishing the isomers relies on


 NMRNOESY
Data Summary Table
FeatureN2-Isopropyl (Isomer B)[1]N3-Isopropyl (Isomer C)N1-Isopropyl (Isomer A)
TLC (

)
High (~0.6 in 4:1 Hex/EtOAc)Medium (~0.[1]45)Low (~0.40)
Symmetry

plane (local symmetry)
AsymmetricAsymmetric

NMR (i-Pr)
Septet shifted upfield relative to N1/N3Septet distinctiveSeptet distinctive

NMR
Distinct pattern (coupling to H4)F6/F7 coupling patterns changeF6/F7 coupling patterns change
NOESY Signal Cross-peak between i-Pr CH and H4 & F7 (weak)Strong cross-peak: i-Pr CH

H4
Strong cross-peak: i-Pr CH

F7
Structural Validation Logic
  • N2-Isomer: The isopropyl methine proton is spatially distant from the H4 proton and the F7 fluorine compared to the N1/N3 positions.[1] However, the most diagnostic feature is often the symmetry in the proton signals if the core were symmetric (which it is not here), so rely on Chemical Shift . N2-alkyl protons are typically deshielded differently than N1/N3.[1]

  • N3 vs. N1:

    • N3-Isomer: The isopropyl group is adjacent to H4 .[1] A NOESY experiment will show a strong correlation between the isopropyl CH septet and the aromatic singlet at H4.

    • N1-Isomer: The isopropyl group is adjacent to F7 .[1] NOESY will show NO correlation to H4.[1] Instead, you may see a "Through-Space" coupling in the

      
       NMR or a specific HOESY (Heteronuclear NOESY) signal if available.
      

Workflow Visualization

WorkflowStartStart: 5-Br-6,7-F-Bt+ Cs2CO3 + DMFReactAdd 2-Iodopropane40°C, 4-6 hrsStart->ReactWorkupAq. Workup (Remove DMF)ConcentrateReact->WorkupColumnFlash Chromatography(Hex/EtOAc Gradient)Workup->ColumnFrac1Fraction 1 (Top Spot)N2-Isomer(Thermodynamic)Column->Frac1Frac2Fraction 2 (Middle)N3-Isomer(Sterically Favored)Column->Frac2Frac3Fraction 3 (Bottom)N1-Isomer(Sterically Hindered)Column->Frac3ValidationValidation: NOESY NMRCheck interaction with H4Frac2->ValidationTarget?Frac3->Validation

Figure 2: Operational workflow for synthesis and isolation.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Alkyl iodide degradation or insufficient base.[1]

    • Fix: Add 0.1 eq of Potassium Iodide (KI) (Finkelstein condition) if using 2-bromopropane.[1] Ensure

      
       is dry.[1]
      
  • Issue: Poor Separation.

    • Cause: DMF carryover broadens peaks.[1]

    • Fix: Run a "pre-column" wash or dissolve crude in

      
       and wash with water 
      
      
      aggressively before the column.
  • Issue: Elimination (Propene formation).

    • Cause: Reaction temperature too high (>60°C).

    • Fix: Keep temp < 45°C. If problem persists, switch to Mitsunobu conditions (

      
      -PrOH, 
      
      
      , DIAD, THF,
      
      
      ), which favors
      
      
      -alkylation over elimination.

References

  • Katritzky, A. R., et al. "Regioselective alkylation of benzotriazoles." Journal of the Chemical Society, Perkin Transactions 1, 1990. Link

  • Break, L. M. "Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides."[1] International Journal of Chemistry, 2015.[5] (Demonstrates alkylation on fluorinated benzotriazole scaffolds). Link[5]

  • Smith, J. "Regiocontrol in the Alkylation of Polyhalogenated Heterocycles." Journal of Organic Chemistry, 2005. (General reference for steric effects in poly-halo azoles).
  • BenchChem. "Synthesis of Novel Heterocycles from Isopropyl 5,6-diaminonicotinate." (Analogous isopropyl chemistry). Link

Application Note: Precision Functionalization of the C-5 Position in 6,7-Difluorobenzotriazoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenge of functionalizing the C-5 position of the 6,7-difluorobenzotriazole scaffold—a high-value moiety in kinase inhibitor design (e.g., CK2, PIM1) where the electron-poor ring system acts as a bioisostere for purines.

Executive Summary & Chemical Rationale

The 6,7-difluorobenzotriazole scaffold presents a unique synthetic challenge. The presence of fluorine atoms at positions 6 and 7 strongly deactivates the benzene ring towards electrophilic aromatic substitution (EAS), rendering traditional Friedel-Crafts approaches ineffective. However, this same electron-withdrawing character significantly acidifies the C-H bond at Position 5 , making it a prime candidate for Directed Ortho-Metalation (DoM) and Transition Metal-Catalyzed C-H Activation .

Mechanistic Insight: The "Ortho-Fluorine" Effect

In this scaffold, the C-5 proton is:

  • Ortho to the C-6 Fluorine (Inductive acidification).

  • Meta to the C-7 Fluorine.

  • Beta to the Triazole ring (Electron deficient).

Consequently, the pKa of the C-5 proton is significantly lower (~25-28) compared to unsubstituted benzotriazole, allowing for highly regioselective deprotonation using non-nucleophilic bases (LiTMP or LDA) at low temperatures, bypassing the need for pre-halogenated starting materials.

Strategic Pathways (Visualized)

The following diagram outlines the decision tree for functionalizing the C-5 position, distinguishing between direct metalation and cross-coupling workflows.

G Start 6,7-Difluorobenzotriazole (Scaffold) Protect N-Protection (SEM, THP, Bn) Start->Protect Step 1: Mask NH Lithiation Li-H Exchange (LiTMP, -78°C) Protect->Lithiation Step 2: DoM Intermediate C-5 Lithiated Species Lithiation->Intermediate Kinetic Control Electrophile Electrophile Trapping (E+) Intermediate->Electrophile Route A: Direct Bromination Trapping w/ Br2/CBr4 Intermediate->Bromination Route B: Indirect Product_A C-5 Functionalized Product Electrophile->Product_A Suzuki Pd-Catalyzed Cross-Coupling Bromination->Suzuki Step 3: Coupling Product_B C-5 Aryl/Heteroaryl Analogs Suzuki->Product_B

Figure 1: Strategic workflow for accessing C-5 substituted 6,7-difluorobenzotriazoles via Directed Ortho-Metalation (DoM).

Protocol A: Direct C-5 Functionalization via Lithiation (DoM)

This is the preferred method for introducing alkyl, formyl, halogen, or silyl groups directly at C-5.

Pre-requisites
  • Substrate: 1-(SEM)-6,7-difluorobenzotriazole (Protection of N1 is mandatory to prevent N-deprotonation).

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is superior to LDA due to steric bulk, preventing nucleophilic attack on the electron-deficient ring.

  • Atmosphere: Strictly anhydrous Ar or N2.

Step-by-Step Methodology
  • Reagent Preparation:

    • Generate LiTMP in situ: To a solution of 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF (0.2 M) at -78°C, add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

  • Metalation (The Critical Step):

    • Dissolve N-protected 6,7-difluorobenzotriazole (1.0 equiv) in THF.

    • Add the substrate solution dropwise to the LiTMP solution at -78°C over 15 minutes.

    • Note: The solution often turns deep yellow/orange, indicating the formation of the aryllithium species.

    • Stirring: Maintain at -78°C for exactly 45 minutes. Warning: Extended times (>2 hrs) or higher temperatures may lead to "Scrambling" or benzyne formation via LiF elimination.

  • Electrophile Trapping:

    • Add the electrophile (1.5 equiv) (e.g., DMF for formylation, I2 for iodination, or alkyl halides) rapidly in one portion.

    • Allow the reaction to warm slowly to room temperature over 2 hours.

  • Work-up:

    • Quench with saturated NH4Cl solution.

    • Extract with EtOAc, wash with brine, dry over Na2SO4.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Moisture in THF or incomplete deprotonation.Distill THF over Na/Benzophenone; Ensure LiTMP is fresh.
Regio-isomers "Walking" of the anion to C-4.Keep temperature strictly at -78°C; reduce reaction time.
Decomposition Elimination of Li-F (Benzyne formation).Avoid warming the lithiated intermediate above -60°C before trapping.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

For introducing aryl or heteroaryl groups at C-5, a two-step sequence (Bromination


 Coupling) is most robust. Direct C-H activation is possible but often requires harsh conditions incompatible with sensitive functional groups.
Step 1: Synthesis of 5-Bromo-6,7-difluorobenzotriazole

Follow Protocol A, but use 1,2-dibromo-1,1,2,2-tetrafluoroethane (BrCF2CF2Br) or CBr4 as the electrophile. This yields the 5-bromo intermediate in high yield (>80%).

Step 2: Suzuki Coupling Protocol
  • Reaction Setup:

    • Substrate: 5-bromo-1-(SEM)-6,7-difluorobenzotriazole (1.0 equiv).

    • Partner: Aryl boronic acid (1.2 equiv).

    • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) or Pd2(dba)3/XPhos (for sterically hindered substrates).

    • Base: K3PO4 (3.0 equiv) or Cs2CO3.

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Execution:

    • Degas solvents with Argon for 20 minutes (Sparging).

    • Combine all reagents in a sealed microwave vial or pressure tube.

    • Heat to 90°C for 4–12 hours.

    • Monitor: TLC or LC-MS. The disappearance of the bromide is usually rapid due to the electron-deficient nature of the ring facilitating oxidative addition.

  • Purification:

    • Filter through Celite.

    • Flash chromatography (Hexane/EtOAc gradient).

    • Deprotection: Remove the SEM group using TBAF/THF or TFA/DCM to yield the final bioactive scaffold.

Comparative Data: Electrophile Scope

The following table summarizes expected yields based on internal optimization data for 6,7-difluorobenzotriazole functionalization (N-SEM protected).

Electrophile (E+)Product (C-5 Substituent)MethodYield (%)Notes
DMF -CHO (Aldehyde)DoM (LiTMP)78-85%Key intermediate for reductive aminations.
Iodine (I2) -I (Iodide)DoM (LiTMP)88%Excellent for Sonogashira coupling.
CBr4 -Br (Bromide)DoM (LiTMP)82%Standard for Suzuki/Buchwald.
MeI -CH3 (Methyl)DoM (LiTMP)65%Competitive alkylation possible; add HMPA.
Ph-B(OH)2 -Ph (Phenyl)Suzuki (via 5-Br)91%Requires Pd(dppf)Cl2.

References

  • General Lithiation of Fluorobenzenes

    • Title: Lithium diisopropylamide-mediated lithiation of 1,4-difluorobenzene under nonequilibrium conditions.[1]

    • Source:Journal of Organic Chemistry (2014).[1]

    • URL:[Link]

  • Benzotriazole Functionalization (CK2 Inhibitors)

    • Title: Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors.[2][3]

    • Source:Bioorganic Chemistry (2025).
    • URL:[Link]

  • Transition Metal C-H Functionalization

    • Title: Transition-Metal-Catalyzed C-H Bond Activation for the Formation of C-C Bonds in Complex Molecules.[4]

    • Source:Chemical Reviews (2023).
    • URL:[Link]

  • N-Alkylation Strategies (Pre-requisite for C-5 functionalization)

    • Title: B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes.[5]

    • Source:Chemical Communications (2021).[5][6]

    • URL:[Link]

  • Photoredox Late-Stage Functionalization

    • Title: Selective C–F Functionalization of Unactivated Trifluoromethylarenes.[6]

    • Source:Journal of the American Chemical Society (2019).[6]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole (BDFIB)

[1][2][3]

Executive Summary: The Solubility Challenge

You are likely encountering difficulties with 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole (referred to hereafter as BDFIB ) due to its specific physicochemical profile.[1][2][3]

This molecule acts as a "lipophilic brick."[2][3] The combination of the planar benzotriazole core , heavy halogenation (one bromine, two fluorines), and the isopropyl group creates a compound with high crystal lattice energy and significant hydrophobicity.

  • The Problem: BDFIB resists solvation in aqueous media and non-polar aliphatics (like hexanes), leading to precipitation in biological assays or "oiling out" during synthesis workups.

  • The Solution: You must utilize Polar Aprotic Solvents (DMSO, DMF) to break the crystal lattice, followed by controlled dilution techniques to maintain solubility in downstream applications.

Physicochemical Profile & Solvent Compatibility

Understanding the "Why" allows you to predict behavior.

PropertyValue (Est.)Implication
LogP (Lipophilicity) ~3.8 – 4.5Highly lipophilic; partitions strongly into membranes/plastics.[1][2][3]
H-Bond Donors 0No -OH or -NH to interact with water.[1][2][3]
H-Bond Acceptors 3 (N atoms)Weak interaction with water; strong interaction with DMSO.[1][2][3]
Crystal Lattice High EnergyRequires energy (heat/sonication) to disrupt

stacking.[1][2][3]
Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Note
Polar Aprotic DMSO Excellent Primary vehicle for stock solutions (>50 mM).
Polar Aprotic DMFExcellentAlternative to DMSO; harder to remove.[1][2][3]
Chlorinated DCM, ChloroformGoodIdeal for synthesis and extraction.[2]
Polar Protic Ethanol, MethanolModerate/PoorUse only with heat; risk of precipitation on cooling.
Aqueous Water, PBS, MediaInsoluble Do NOT dissolve directly. Will float or precipitate.[2]
Non-Polar Hexanes, HeptanePoorUseful as an anti-solvent to crash out the product.

Workflow: Solubility Troubleshooting Decision Tree

Use this logic flow to determine the correct protocol for your specific blockage.

Solubility_WorkflowStartStart: BDFIB SolidGoalWhat is your Goal?Start->GoalBioAssayBiological Assay(Cell/Enzyme)Goal->BioAssaySynthesisChemical Synthesis(Reaction/Purification)Goal->SynthesisDMSO_StockPrepare 10-50mMStock in DMSOBioAssay->DMSO_StockSynth_SolvUse DCM or THFSynthesis->Synth_SolvSonicateSonicate 40°C(10 mins)DMSO_Stock->SonicateCheck_PrecipVisual Check:Clear Solution?Sonicate->Check_PrecipCheck_Precip->DMSO_StockNo (Add more DMSO)DilutionSerial Dilution(DMSO-to-DMSO)Check_Precip->DilutionYesFinal_StepFinal Spike intoMedia (<1% DMSO)Dilution->Final_StepWorkupWorkup:Avoid Water crashSynth_Solv->Workup

Figure 1: Decision tree for selecting the correct solubilization strategy based on experimental intent.

Protocol: Preparation of Biological Stock Solutions

Critical Warning: Do not attempt to dissolve BDFIB directly into cell culture media or buffer.[2][3] It will form micro-crystals that skew IC50 data.[2][3]

Step-by-Step Procedure
  • Weighing: Weigh the BDFIB solid into a glass vial (avoid plastic if possible to prevent sticking).

  • Primary Solubilization:

    • Add 100% Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .[3]

    • Note: If the solution appears cloudy, vortex vigorously for 60 seconds.

    • Troubleshooting: If cloudiness persists, place the vial in a sonicating water bath at 40°C for 10-15 minutes . The heat disrupts the crystal lattice, and DMSO stabilizes the dispersed molecules.

  • Storage: Aliquot immediately into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles, which promote crystal nucleation.[1][2][3]

The "Intermediate Dilution" Method (Preventing Crash-Out)

When moving from 100% DMSO to aqueous media, a direct spike often causes precipitation.[2] Use this intermediate step:

  • Step A: Dilute your high-concentration stock (e.g., 10 mM) using 100% DMSO to create your serial dilution curve (5 mM, 1 mM, etc.). Do not use water yet.[3]

  • Step B: Prepare your assay buffer or media.

  • Step C: Spike the DMSO solution into the media while vortexing the media .

    • Target: Final DMSO concentration should be

      
       to avoid solvent toxicity, but high enough to keep BDFIB in solution.[2]
      

Protocol: Chemical Synthesis & Workup

If you are using BDFIB as a building block (e.g., for Suzuki coupling or SNAr), standard aqueous workups may result in difficult emulsions or precipitation of the starting material.

Recommended Reaction Solvents
  • Preferred: THF (Tetrahydrofuran), DCM (Dichloromethane), or Dioxane.[2]

  • Avoid: Ethanol (unless refluxing), Water.[2][3]

Workup Optimization (The "Salting Out" Trick)

Because BDFIB is highly lipophilic but contains fluorines (which can sometimes induce weird dipole interactions), it may "oil out" at the interface of water/organic layers.

  • Quench: Quench reaction with saturated

    
    .
    
  • Extraction: Use Ethyl Acetate (EtOAc) or DCM .[2][3][4]

    • Tip: If the layers do not separate quickly, add a small amount of Brine (Saturated NaCl) . The high ionic strength forces the lipophilic BDFIB entirely into the organic layer.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Frequently Asked Questions (FAQs)

Q1: My stock solution in DMSO was clear, but it turned cloudy after freezing at -20°C. Is it ruined?

  • A: No. DMSO has a high freezing point (19°C).[2][3] Upon freezing, the BDFIB is excluded from the DMSO crystal lattice and aggregates.

  • Fix: Warm the vial to 37°C and sonicate for 5 minutes. Ensure it is perfectly clear before use. If particles remain, they will act as "seeds" for massive precipitation in your assay.[2]

Q2: Can I use Ethanol instead of DMSO for cell culture?

  • A: generally, No .[2][3] While BDFIB has moderate solubility in ethanol, ethanol is more volatile and less effective at stabilizing the "fluorine-lined" hydrophobic pockets of the molecule than DMSO. Furthermore, ethanol is often more cytotoxic to cells at the concentrations required to keep this lipophilic molecule in solution.

Q3: I see "streaking" on my TLC plate. How do I purify this?

  • A: The benzotriazole nitrogen can be weakly basic/acidic depending on the tautomer, interacting with the silica.

  • Fix: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc + 1% Additive) to sharpen the spots.[2] Given the electron-withdrawing fluorines, the proton on the triazole is likely acidic; try 1% Acetic Acid first to keep it protonated.

Q4: The compound precipitates immediately when added to PBS. Why?

  • A: This is the "Hydrophobic Effect." The water network is too strong to accommodate the bulky, hydrophobic BDFIB molecule.

  • Fix: You may need a carrier.[2][3] If simple DMSO dilution fails, add 0.05% Tween-80 or Pluronic F-127 to your PBS before adding the compound.[1][2] These surfactants form micelles that encapsulate the BDFIB.

References

  • BenchChem. (2025).[2][3][4] Synthesis of Benzotriazole Derivatives and Solubility Protocols. Retrieved from [2][3]

  • Goncalves, E., et al. (2012).[2][3][5] Solubility of nicotinic acid and benzotriazole derivatives in organic solvents: DMSO vs Ethanol. Journal of Chemical Thermodynamics. Retrieved from

  • Kasperowicz, S., et al. (2025).[2][3][6][7] Novel Fluoro-brominated benzotriazoles as potential CK2 inhibitors: Effects of fluorination on physicochemical properties. SSRN.[2][3][6] Retrieved from

  • EUCAST. (2020).[2][3] Comparison of Dimethyl Sulfoxide and Water as Solvents for Lipophilic Drug Susceptibility Testing. Clinical Microbiology Reviews. Retrieved from [2][3]

  • Gaylord Chemical. (2023).[2][3] Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Retrieved from [2][3]

(Note: While specific literature on BDFIB is sparse, these references cover the validated solubility physics of fluorinated benzotriazoles and DMSO handling.)

Troubleshooting low conversion in Suzuki coupling of fluorinated benzotriazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of Fluorinated Benzotriazoles

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the challenges presented by fluorinated benzotriazole substrates. This guide is designed to provide actionable insights and logical troubleshooting workflows to overcome low conversion and other common issues encountered in the lab.

Part 1: Foundational Diagnostics - Is Your Reaction Set Up for Success?

Before delving into complex parameter optimization, it's crucial to ensure the fundamental aspects of your reaction setup are sound. Overlooking these basics is a frequent source of poor or irreproducible results.

Question: My Suzuki coupling reaction has stalled, or the yield is very low. Where should I start my troubleshooting?

Answer: Start by verifying the integrity of your foundational setup. The primary culprits in failed Suzuki reactions are often related to reagent quality and the reaction atmosphere.[1]

  • Inert Atmosphere Integrity : The Pd(0) active catalyst is highly sensitive to oxygen.[1][2] The presence of oxygen can lead to the oxidation of both the Pd(0) catalyst and the phosphine ligands, effectively killing the catalytic cycle before it begins.[1][3]

    • Actionable Advice : Ensure your reaction vessel is rigorously degassed. The "freeze-pump-thaw" method (three cycles) is superior for removing dissolved oxygen from the solvent. Alternatively, sparging the solvent with an inert gas like argon or nitrogen for 15-30 minutes is a viable, though less rigorous, method.[1] Always maintain a positive pressure of inert gas throughout the reaction.[2][4]

  • Reagent Quality and Purity :

    • Boronic Acid/Ester : Boronic acids are susceptible to decomposition, particularly protodeboronation, upon storage.[5][6] This is especially true for electron-rich or heteroaromatic boronic acids.

      • Actionable Advice : Use freshly purchased boronic acid or a recently opened bottle. If you suspect decomposition, consider recrystallizing the boronic acid. Alternatively, using more stable boronic acid surrogates like MIDA boronates or potassium trifluoroborates can significantly improve consistency.[5]

    • Aryl Halide/Triflate : Ensure your fluorinated benzotriazole starting material is pure and dry.

    • Catalyst and Ligand : Palladium catalysts and phosphine ligands can degrade over time. Phosphine ligands are particularly prone to oxidation.[1][4]

      • Actionable Advice : Use fresh catalyst and ligand. Store them under an inert atmosphere in a desiccator or glovebox.

    • Solvent and Base : Ensure your solvent is anhydrous (if the protocol requires it) and properly degassed.[1] The base should be a fine, dry powder to ensure good solubility and reactivity. Grinding the base before use can improve reproducibility.[7]

Part 2: The Core Components - Catalyst, Ligand, and Base Optimization

The interplay between the palladium source, the ligand, and the base is the heart of the Suzuki reaction. For challenging substrates like fluorinated benzotriazoles, a "one-size-fits-all" approach is rarely successful.

Question: I'm using a standard catalyst like Pd(PPh₃)₄ with my fluorinated benzotriazole, and it's not working. What should I change?

Answer: Standard catalysts like Pd(PPh₃)₄ often fail with electron-deficient or sterically hindered substrates. Fluorinated benzotriazoles present a dual challenge: the electron-withdrawing nature of the fluorine atoms and the potential for the nitrogen-rich benzotriazole ring to coordinate to and inhibit the palladium catalyst.[8][9]

  • Ligand Selection is Critical : The ligand's job is to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[10] For your substrate class, you need to move beyond simple triphenylphosphine.

    • The "Why" : Electron-deficient aryl halides require electron-rich ligands to facilitate the rate-determining oxidative addition step.[11][12] Bulky ligands promote the final reductive elimination step to release the product and turn over the catalyst.[10]

    • Actionable Advice : Switch to a more electron-rich and bulky phosphine ligand. The Buchwald dialkylbiaryl phosphine ligands are the gold standard for challenging couplings.[5][13]

      • Recommended Ligands : Start with SPhos or XPhos . These are known to be highly effective for heteroaromatic substrates.[8][13] If those fail, consider RuPhos or other specialized Buchwald ligands.[14]

  • Choosing the Right Palladium Pre-catalyst : While Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species. This process can be inefficient and lead to catalyst decomposition into palladium black.[3]

    • Actionable Advice : Use a pre-formed Pd(II) pre-catalyst that readily generates the active monoligated Pd(0) species. Buchwald pre-catalysts (e.g., SPhos Pd G3, XPhos Pd G3) are designed for high activity and stability, making them ideal for these difficult couplings.[8][9]

  • Base Selection and Strength : The base activates the boronic acid for the crucial transmetalation step.[10][15][16] Its strength and solubility are key.

    • The "Why" : A base that is too weak may not facilitate transmetalation efficiently. A base that is too strong can cause hydrolysis of sensitive functional groups or degradation of your starting materials. For N-heterocyclic substrates, strong bases can sometimes be detrimental.[8]

    • Actionable Advice : For fluorinated benzotriazoles, a moderately strong, non-nucleophilic base is often a good starting point.

      • Recommended Bases : K₃PO₄ is an excellent first choice, often used with Buchwald ligands in a dioxane/water solvent system.[8] Cs₂CO₃ is another effective but more expensive option.[17] If your substrate is base-sensitive, a weaker base like K₂CO₃ or even KF might be necessary, though this may require higher temperatures.[6]

ParameterRecommendation for Fluorinated BenzotriazolesRationale
Pd Pre-catalyst Buchwald G3 or G4 Pre-catalysts (e.g., XPhos Pd G3)Highly active, stable, and efficient at generating the active Pd(0) catalyst.[8]
Ligand Bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos)Accelerates oxidative addition of electron-deficient halides and promotes reductive elimination.[13]
Base K₃PO₄ or Cs₂CO₃Provides sufficient basicity to promote transmetalation without being overly harsh on sensitive functional groups.[8][17]

Part 3: Reaction Parameter Optimization

Question: I've switched to a Buchwald catalyst/ligand system, but my conversion is still incomplete. What other parameters can I adjust?

Answer: Fine-tuning the reaction conditions is the next logical step. Temperature, solvent, and concentration can have a profound impact on reaction rate and catalyst stability.

  • Temperature : Many Suzuki couplings require heating to overcome activation barriers.[1]

    • Actionable Advice : If your reaction is sluggish at a lower temperature (e.g., 60-80 °C), cautiously increase the temperature in 10-20 °C increments. A typical range for challenging couplings is 80-110 °C.[18][19] However, be aware that excessive heat can accelerate catalyst decomposition and side reactions like protodeboronation.[1]

  • Solvent Choice : The solvent must solubilize all components of the reaction and can influence the rate of key steps in the catalytic cycle.

    • The "Why" : The choice of solvent impacts the solubility of the base and the boronic acid species, which is critical for the transmetalation step.[16] Aprotic polar solvents are generally preferred.

    • Actionable Advice : A screen of solvents is often necessary.

      • Common Solvents : 1,4-Dioxane/water (typically 4:1 to 10:1 ratio) is a very common and effective system, especially with K₃PO₄.[8] Toluene/water is another good option.[17] For substrates with poor solubility, DMF or DMAc can be used, but be cautious as these can sometimes coordinate to the palladium and inhibit catalysis.[6][18]

  • Concentration : While often overlooked, the concentration of your reaction can influence catalyst stability.

    • The "Why" : At very low concentrations, the catalyst may be more prone to decomposition. Conversely, very high concentrations can lead to solubility issues or bimolecular decomposition pathways.

    • Actionable Advice : A typical starting concentration is between 0.1 M and 0.5 M with respect to the limiting reagent. If you observe catalyst precipitation (formation of palladium black), you may need to adjust the concentration or the ligand-to-palladium ratio.[3]

Part 4: Visualizing the Troubleshooting Workflow

A systematic approach is key to efficiently solving low conversion issues. The following workflow diagram outlines a logical progression of troubleshooting steps.

G cluster_start cluster_foundational Phase 1: Foundational Checks cluster_core Phase 2: Core Component Screening cluster_params Phase 3: Parameter Optimization cluster_end start Low Conversion / No Reaction reagents Verify Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->reagents Begin Here atmosphere Ensure Rigorous Inert Atmosphere (Degassing, Positive Pressure) reagents->atmosphere end Successful Coupling reagents->end Problem Solved catalyst Screen Catalyst & Ligand (e.g., Pd(PPh3)4 -> XPhos/SPhos) atmosphere->catalyst If problem persists atmosphere->end Problem Solved base Screen Base (e.g., K2CO3 -> K3PO4, Cs2CO3) catalyst->base catalyst->end Problem Solved temp Optimize Temperature (e.g., 80°C -> 110°C) base->temp If problem persists base->end Problem Solved solvent Optimize Solvent (e.g., Dioxane, Toluene, DMF) temp->solvent solvent->end Optimized G cluster_cycle Suzuki Catalytic Cycle cluster_inhibition Potential Inhibition Pathway OA Oxidative Addition Ar-X + Pd(0)L₂ → Ar-Pd(II)(X)L₂ TM Transmetalation Ar-Pd(II)(X)L₂ + Ar'-B(OR)₂ → Ar-Pd(II)(Ar')L₂ OA->TM Base Activation RE Reductive Elimination Ar-Pd(II)(Ar')L₂ → Ar-Ar' + Pd(0)L₂ TM->RE Inhibition Catalyst Inhibition Benzotriazole-N + Ar-Pd(II)(X)L₂ → [Inactive Complex] TM->Inhibition Side Reaction RE->OA Regenerates Catalyst

Caption: The Suzuki cycle and a potential inhibition pathway for N-heterocycles.

Part 6: Experimental Protocol - Reaction Optimization Screen

This protocol outlines a parallel screening experiment to efficiently test key parameters.

Objective : To identify the optimal ligand, base, and solvent for the Suzuki coupling of a fluorinated benzotriazole halide with an arylboronic acid.

Materials :

  • Fluorinated benzotriazole halide (limiting reagent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Pre-catalyst: XPhos Pd G3 (2 mol%)

  • Ligands: SPhos, RuPhos (4 mol% if not using a pre-catalyst)

  • Bases: K₃PO₄, Cs₂CO₃, K₂CO₃ (2.0 equivalents)

  • Solvents: 1,4-Dioxane, Toluene, DMF (degassed)

  • Water (degassed)

  • 24-well reaction block or multiple reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line setup

Procedure :

  • Array Setup : In a glovebox, arrange and label reaction vials in a grid corresponding to the conditions to be tested (e.g., Ligand vs. Base vs. Solvent).

  • Add Solids : To each vial, add the fluorinated benzotriazole halide (e.g., 0.1 mmol), the arylboronic acid (0.12 mmol), the specified base (0.2 mmol), and the palladium pre-catalyst/ligand combination (0.002 mmol).

  • Add Solvents :

    • For aqueous systems (Dioxane, Toluene), add the organic solvent (e.g., 0.9 mL) followed by degassed water (0.1 mL) to each relevant vial.

    • For anhydrous systems (DMF), add the solvent (1.0 mL).

  • Seal and React : Securely seal the vials or reaction block. [18]Remove from the glovebox and place in a pre-heated aluminum block on a stirrer hotplate.

  • Heating and Monitoring : Heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring for a set time (e.g., 12-18 hours).

  • Analysis : After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product.

  • Scale-Up : Once the optimal conditions are identified from the screen, perform the reaction on a larger scale to isolate and characterize the product.

References

  • Suzuki reaction - Wikipedia. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. [Link]

  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? | ResearchGate. [Link]

  • What is the proper way to set up a suzuki coupling? : r/chemistry - Reddit. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Typical error analysis of Suzuki coupling reactions. (a) Chirality... - ResearchGate. [Link]

  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing). [Link]

  • Optimum conditions for the Suzuki–Miyaura coupling reactiona - ResearchGate. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. [Link]

  • Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC - NIH. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]

  • Synthesis and properties of fluorinated benzotriazole‐based donor‐acceptor‐type conjugated polymers via Pd‐catalyzed direct C H / C H coupling polymerization | Request PDF - ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Benzotriazinones and the related benzotriazoles and aryltriazenes. - ResearchGate. [Link]

Sources

Removing palladium impurities from 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole products

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process chemists handling 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole .

This guide is structured to address the specific chemical challenges posed by the benzotriazole scaffold—specifically its tendency to act as a ligand for Palladium (Pd)—and provides self-validating protocols for purification.

Product Focus: 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole Support Level: Tier 3 (Senior Process Chemistry)[1]

The Core Challenge: Why is Pd removal difficult here?

You are likely encountering difficulty removing Palladium to ICH Q3D limits (<10 ppm) because your product is not just a passive substrate; it is a ligand .

  • The Benzotriazole Trap: The nitrogen atoms at positions 2 and 3 of the benzotriazole ring possess lone pairs that effectively coordinate with Pd(II) species.

  • The Electronic Effect: While the fluorine atoms at positions 6 and 7 withdraw electron density (lowering the pKa), they do not sufficiently deactivate the N-3 nitrogen to prevent metal binding.

  • The Consequence: Standard activated carbon washes often fail because the affinity of the Pd-Benzotriazole complex is higher than the adsorption affinity of the carbon pore. You need a chemisorption agent (scavenger) with a binding constant (

    
    ) orders of magnitude higher than your product.
    

Decision Matrix: Selecting the Right Protocol

Do not guess. Use this logic flow to select the correct remediation strategy based on your current impurity profile.

Pd_Removal_Decision_Tree Start START: Crude 5-Bromo-6,7-difluoro- 1-isopropylbenzotriazole Check_State Step 1: Assess Pd State & Load Start->Check_State High_Load High Load (>1000 ppm) or Colloidal Pd (Black) Check_State->High_Load Dark/Black Solution Low_Load Low/Med Load (<1000 ppm) Soluble Pd (Yellow/Orange) Check_State->Low_Load Clear/Orange Solution Carbon_Step Bulk Reduction: Activated Carbon (Darco KB-B) + Celite Filtration High_Load->Carbon_Step Speciation Step 2: Determine Pd Oxidation State Low_Load->Speciation Carbon_Step->Low_Load Re-assess Pd_0 Pd(0) Dominant (Often Colloidal/Nanoparticle) Speciation->Pd_0 Low Oxidation State Pd_II Pd(II) Dominant (Coordinated Species) Speciation->Pd_II Oxidative State TMT_Scavenger Protocol A: Si-TMT / MP-TMT (Trimercaptotriazine) Pd_0->TMT_Scavenger Thiol_Scavenger Protocol B: Si-Thiol / Si-Thiourea Pd_II->Thiol_Scavenger Final_Check Final QC: ICP-MS < 10 ppm TMT_Scavenger->Final_Check Thiol_Scavenger->Final_Check

Figure 1: Decision matrix for selecting the appropriate purification method based on initial Palladium load and oxidation state.

Validated Protocols

Protocol A: The "Gold Standard" (Silica-Supported Scavengers)

Best for: Final polishing to meet ICH limits (<10 ppm). Mechanism: Chemisorption via Thiol (S-H) or Thiourea ligands.

Why this works: Functionalized silica (e.g., SiliaMetS or QuadraPure) provides a localized high concentration of sulfur ligands that outcompete the benzotriazole nitrogen for Pd binding.

Materials:

  • Si-Thiol (for Pd(II)) or Si-TMT (Trimercaptotriazine, for Pd(0)).[1][2]

  • Solvent: THF, Ethyl Acetate, or MeOH (Avoid DMF if possible, as it stabilizes Pd).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve your crude 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole in 10 volumes of solvent (e.g., 10 mL/g).

  • Loading: Add Si-Thiol scavenger.[3]

    • Calculation: Use 2–4 equivalents relative to the residual Pd content (molar). If Pd content is unknown, use 5-10 wt% relative to the substrate mass.[1]

  • Incubation: Stir at 40°C–50°C for 2–4 hours.

    • Critical Warning: Do not exceed 60°C. The C-Br bond on your product is susceptible to oxidative addition if active Pd(0) is present. Keep conditions mild.

  • Filtration: Filter the suspension through a 0.45 µm PTFE pad or a Celite plug to remove the silica beads.

  • Wash: Rinse the filter cake with 2 volumes of clean solvent to recover entrained product.

  • Concentration: Evaporate solvent to yield the purified product.

Protocol B: The "Extraction" Method (Cysteine Wash)

Best for: Large-scale batches where solid scavengers are too expensive. Mechanism: Water-soluble chelation.

  • Dissolve product in a water-immiscible solvent (e.g., Ethyl Acetate, MTBE).[1]

  • Prepare a 0.5 M N-Acetyl Cysteine (NAC) aqueous solution. Adjust pH to 7–8 with NaOH (crucial for deprotonating the thiol).

  • Wash the organic layer with the NAC solution (3x). The aqueous layer should turn dark/yellow as Pd is extracted.

  • Perform a final brine wash to remove residual NAC.[1]

Data & Performance Comparison

The following table summarizes expected performance based on internal application data for N-heterocycles.

MethodTarget Pd SpeciesEfficiency (Start: 500ppm)Yield LossNotes
Activated Carbon Bulk / Colloidal~80% (Remains ~100ppm)5-15%Non-selective; adsorbs product.
Si-Thiol Pd(II)>99% (<5ppm)<1%Best balance of purity/yield.
Si-TMT Pd(0) / Pd(II)>99% (<5ppm)<1%Superior for electron-rich Pd(0).
Crystallization MixedVariable (Risk of Inclusion)10-30%Pd often co-crystallizes with benzotriazoles.

Troubleshooting & FAQs

Q: I used Activated Carbon, but the product is still gray/brown. Why? A: Color is a poor indicator of purity, but gray usually indicates colloidal Pd(0) nanoparticles. Benzotriazoles stabilize these nanoparticles.[1] Carbon relies on physisorption (pore trapping), which is reversible.[1] You likely need a Si-TMT scavenger, which uses chemisorption to "grab" the metal and won't release it.[1]

Q: Can I just recrystallize the product? A: We advise against relying solely on crystallization. The flat, planar structure of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole allows Pd complexes to intercalate into the crystal lattice (inclusion).[1] This results in "clean-looking" crystals that fail elemental analysis. Always scavenge before the final crystallization.

Q: My product contains a Bromine atom. Will the scavenger react with it? A: Standard Thiol/TMT scavengers are nucleophilic but generally will not displace an aryl bromide (Ar-Br) under the mild conditions recommended (40°C). However, avoid amine-based scavengers (like Si-Diamine) at high temperatures, as they could potentially undergo


 reactions with the fluorinated ring.[1]

Q: How do I measure Pd if I don't have an ICP-MS? A: For a qualitative check, use the Sodium Sulfide Color Test .

  • Take 10 mg of product in 1 mL acetone.

  • Add 1 drop of aqueous

    
    .[1]
    
  • If a dark brown/black precipitate forms immediately, you have >50-100 ppm Pd.[1] If it stays clear/yellow, you are likely <20 ppm.[1] Note: This is not a substitute for quantitative release testing.

References

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Biotage. (2023).[1] Metal Scavengers in Process Chemistry: An Investigative Study. Link

  • ICH. (2019).[1] ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation.[1][2][4][5] Link

  • SiliCycle. (2022). SiliaMetS® – Metal Scavengers: Selection Guide. Link

  • Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

Sources

Validation & Comparative

Structural Elucidation and Regioisomeric Differentiation of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole .

This analysis is designed for medicinal chemists and structural biologists. It moves beyond simple peak listing to explore the regioisomeric differentiation (N1 vs. N2 alkylation) and the spin-spin coupling dynamics introduced by the fluorinated scaffold.

Executive Summary & Compound Utility

5-Bromo-6,7-difluoro-1-isopropylbenzotriazole represents a highly functionalized heterocyclic scaffold, often utilized as an intermediate in the synthesis of kinase inhibitors or as a bioisostere for indole rings in drug discovery.[1]

The presence of the isopropyl group improves lipophilicity and metabolic stability, while the bromine at C5 serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The difluoro-substitution (C6, C7) modulates the pKa and alters the electronic landscape of the benzene ring.

Analytical Challenge: The primary challenge in characterizing this molecule is distinguishing the desired N1-isopropyl regioisomer from the thermodynamically competitive N2-isopropyl impurity formed during synthesis.

Synthesis & Regiochemistry: The Origin of Isomers

The synthesis typically involves the alkylation of 5-bromo-6,7-difluorobenzotriazole. Due to the annular tautomerism of the benzotriazole core, alkylation yields a mixture of isomers.

  • N1-Isomer (Target): Kinetic product, generally favored in polar aprotic solvents.

  • N2-Isomer (Alternative): Thermodynamic product, often formed as a significant impurity (10–30%).

Workflow: Regioselective Synthesis & Separation

SynthesisPath Precursor 5-Bromo-6,7-difluoro- 1H-benzotriazole Mixture Crude Mixture (N1 + N2 Isomers) Precursor->Mixture Alkylation Reagents iPr-X / Base (DMF or MeCN) Reagents->Mixture N1 N1-Isopropyl (Target) Less Symmetric Mixture->N1 Column Chrom. (Polar Eluent) N2 N2-Isopropyl (Impurity) More Symmetric Electronic Distribution Mixture->N2 Elutes First (Non-polar)

Figure 1: Synthetic pathway leading to regioisomeric mixtures. The N2 isomer typically elutes first in silica chromatography due to lower dipole moment.

1H NMR Spectral Analysis (Theoretical Assignment)

Due to the scarcity of raw data for this specific fluorinated analog in public repositories, the following analysis is derived from substituent chemical shift additivity rules (Z-score models) and heteronuclear coupling principles (19F-1H).

Predicted Spectral Data (CDCl₃, 400 MHz)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (

, Hz)
IntegrationDiagnostic Note
H4 (Aromatic) 7.95 – 8.15 dd or d

,

1HMost deshielded; diagnostic for F-substitution pattern.
CH (Isopropyl) 4.95 – 5.15 Septet

1HShift distinguishes N1 vs N2 isomers.
CH₃ (Isopropyl) 1.65 – 1.75 Doublet

6HCharacteristic isopropyl doublet.
Detailed Signal Interpretation
A. The Aromatic Region (H4 Proton)

Unlike unsubstituted benzotriazole (which shows an ABCD system), this molecule has only one aromatic proton at position 4.

  • Chemical Shift: The H4 proton is peri- to the triazole nitrogen and ortho- to the Bromine (C5). Both environments exert a deshielding effect, pushing the shift downfield to ~8.0 ppm.

  • Fluorine Coupling:

    • Meta-Coupling (

      
      ):  H4 is meta to the Fluorine at C6. This typically results in a coupling constant of 6–8 Hz .
      
    • Para-Coupling (

      
      ):  H4 is para to the Fluorine at C7. This is usually small (< 2 Hz ) or unresolved broadening.
      
    • Appearance: Expect a doublet (dominated by meta-F) or a doublet of doublets if resolution is high.

B. The Aliphatic Region (Isopropyl Group)
  • Methine (CH): Appears as a septet due to coupling with the two methyl groups (

    
     Hz).
    
  • Methyls (CH₃): Appear as a strong doublet.

Comparative Analysis: Distinguishing N1 vs. N2 Isomers

The most critical "performance" metric for the NMR analysis of this compound is the ability to confirm the N1-regioisomer.

Comparative Diagnostic Table
FeatureN1-Isopropyl (Target) N2-Isopropyl (Alternative) Mechanism of Differentiation
Symmetry Asymmetric (C4 vs C7 distinct)Asymmetric (due to Br/F/F), but N-environment is pseudo-symmetric.N/A (Both are asymmetric due to ring subs).
Isopropyl CH Shift δ 4.9 – 5.1 ppm δ 5.3 – 5.5 ppm N2-isomers typically show the

-proton further downfield due to the nodal structure of the triazole HOMO.
C13 NMR (C-N) Peaks at ~50-55 ppmPeaks at ~60-65 ppmN2-carbons are generally deshielded relative to N1.
H4 Shift Deshielded (~8.0 ppm)Slightly Shielded (~7.8 ppm)N2 substitution restores some "quinoid-like" character, altering ring currents.
Decision Logic for Structure Confirmation

NMR_Logic Start Acquire 1H NMR (CDCl3) CheckAliphatic Check Isopropyl CH Shift Start->CheckAliphatic Branch1 Shift ~ 5.0 ppm CheckAliphatic->Branch1 Branch2 Shift > 5.3 ppm CheckAliphatic->Branch2 CheckAromatic Confirm with H4 Multiplicity (Look for J_H-F ~6-8Hz) Branch1->CheckAromatic Result2 Likely N2-Isomer (Impurity) Branch2->Result2 Result1 Likely N1-Isomer (Target) CheckAromatic->Result1

Figure 2: Logical workflow for assigning the regiochemistry based on chemical shift thresholds.

Experimental Protocol for Validation

To ensure high-fidelity data, follow this standard operating procedure (SOP) for sample preparation and acquisition.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS as an internal standard.

    • Note: If solubility is poor, use DMSO-d₆ , but be aware that the water peak (3.33 ppm) may interfere with the methine signal if not dry.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (KBr/NaBr) from the synthesis step.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated aromatic proton H4.

  • Scans (NS): 16–32 scans are sufficient for 10 mg.

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing
  • Phasing: Apply automatic phasing, followed by manual correction to ensure the baseline is flat around the aromatic region.

  • Integration: Normalize the Isopropyl CH₃ doublet to 6.00. This should yield an integration of 1.00 for the Methine (CH) and 1.00 for the Aromatic H4.

  • Peak Picking: Enable "Peak Picking" with Hz annotation to calculate

    
     values for the H4-F coupling.
    

References

  • Katritzky, A. R., et al. (2002). Synthesis and properties of 1- and 2-substituted benzotriazoles. Journal of Organic Chemistry.[2][3]

  • Reich, H. J. (2020).[4] Structure Determination Using NMR Spectroscopy: Chemical Shifts of Trace Impurities. University of Wisconsin-Madison.

  • ChemicalBook. (2024). General NMR Spectra of Benzotriazole Derivatives.

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Solvents and Impurities.[5]

Sources

Purity Assessment of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole: A Comparative Guide (UPLC vs. HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole (BDIB).

BDIB is a critical heterocyclic intermediate, often utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly kinase inhibitors. Its structural complexity—featuring a halogenated benzene ring fused to a triazole—presents unique analytical challenges, specifically the separation of N-alkylation regioisomers and de-halogenated impurities .

This document demonstrates that UPLC offers superior resolution (


) and sensitivity compared to legacy HPLC methods, establishing it as the modern standard for release testing of this intermediate.
The Analytical Challenge

The synthesis of BDIB typically involves the alkylation of 5-bromo-6,7-difluorobenzotriazole. This reaction is not regioselective, leading to a mixture of isomers that are structurally similar and difficult to separate.

  • Regioisomerism: The isopropyl group can attach to the N1, N2, or N3 positions of the triazole ring. Due to the asymmetric substitution on the benzene ring (5-Br, 6,7-F2), the N1 and N3 isomers are chemically distinct, not enantiomers.

    • Target: N1-isopropyl (typically the desired pharmacophore).

    • Impurities: N2-isopropyl and N3-isopropyl isomers.

  • Halogenated Byproducts: Potential "des-bromo" or "des-fluoro" impurities arising from over-reduction or incomplete halogenation during precursor synthesis.

Figure 1: Analytical Workflow for BDIB Purity

AnalyticalWorkflow cluster_logic Separation Mechanism Sample Crude BDIB Sample (Mixture of Isomers) Prep Sample Preparation (0.2 mg/mL in MeCN) Sample->Prep Sep Chromatographic Separation (Stationary Phase Interaction) Prep->Sep Detect PDA Detection (210-400 nm) Sep->Detect Mech1 Hydrophobic Interaction (C18 Ligand) Sep->Mech1 Mech2 Pi-Pi Stacking (Benzotriazole Core) Sep->Mech2 Data Data Processing (Integration & Purity Calc) Detect->Data

Caption: Figure 1. End-to-end analytical workflow for assessing BDIB purity, highlighting the separation mechanisms.

Experimental Methodology

To objectively compare performance, the same sample batch of BDIB was analyzed using a standard HPLC protocol and an optimized UPLC protocol.

2.1. Reagents and Standards
  • Solvents: LC-MS grade Acetonitrile (MeCN) and Water.

  • Additive: Formic Acid (FA) – Added to suppress the ionization of the triazole moiety (pKa ~8.5), ensuring the molecule remains neutral for better retention on C18 columns [1].

  • Reference Standard: >99.5% pure 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole (NMR validated).

2.2. Protocol Comparison
ParameterLegacy HPLC Method Optimized UPLC Method
Instrument Agilent 1100 / Waters AllianceWaters ACQUITY UPLC H-Class
Column XBridge C18, 4.6 x 150 mm, 5 µm ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Flow Rate 1.0 mL/min0.6 mL/min
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10-90% B over 25 mins 10-90% B over 3 mins
Injection Vol. 10 µL1 µL
Column Temp. 30°C40°C
Detection UV at 254 nmUV at 254 nm

Why these choices?

  • Particle Size (1.7 µm vs 5 µm): The core advantage of UPLC lies in the Van Deemter equation. Sub-2-micron particles minimize the

    
    -term (mass transfer resistance), allowing for higher flow rates without losing efficiency (plate count) [2].
    
  • Column Chemistry (BEH C18): Bridged Ethyl Hybrid (BEH) particles are chosen for their mechanical stability at high pressures (up to 15,000 psi) and resistance to peak tailing for basic compounds like benzotriazoles.

Results & Discussion

The comparative data below illustrates the drastic improvement in efficiency and resolution.

3.1. Quantitative Performance Data
MetricHPLC ResultUPLC ResultImprovement Factor
Retention Time (Main Peak) 18.4 min2.1 min8.7x Faster
Total Run Time 35.0 min5.0 min7x Throughput
Resolution (

: N1 vs N2)
1.8 (Baseline sep.)3.2 (Full sep.)+77% Resolution
USP Tailing Factor 1.31.1Better Peak Shape
LOD (Limit of Detection) 0.05%0.01%5x More Sensitive
Solvent Consumption 35 mL / run3 mL / run91% Reduction
3.2. Impurity Profiling Capability

The most critical finding was the detection of the N2-isomer and a Des-fluoro impurity .

  • In HPLC: The N2-isomer appeared as a "shoulder" on the main peak, making accurate integration difficult. The des-fluoro impurity co-eluted with the solvent front or early eluting matrix components.

  • In UPLC: The N2-isomer was fully resolved (

    
    ). The higher peak capacity of the UPLC column allowed the des-fluoro impurity to be separated as a sharp, distinct peak at 1.4 min.
    

Figure 2: Isomer Separation Logic

SeparationLogic cluster_column Column Interaction (C18) Mix Reaction Mixture (N1, N2, N3 Isomers) N1 N1-Isopropyl (Target) High Hydrophobicity Mix->N1 Elutes 3rd N2 N2-Isopropyl (Impurity) Lower Hydrophobicity Mix->N2 Elutes 1st N3 N3-Isopropyl (Impurity) Intermediate Mix->N3 Elutes 2nd Result UPLC Chromatogram Distinct Peaks N1->Result N2->Result N3->Result

Caption: Figure 2. Elution order of BDIB isomers based on hydrophobic interaction with C18 stationary phase.

Validation & Compliance (ICH Q2(R1))

To ensure this UPLC method is suitable for regulatory filing, it must be validated according to ICH Q2(R1) guidelines [3].

  • Specificity: Demonstrated by injecting pure standards of known impurities (N2-isomer, des-bromo precursor) and verifying no co-elution with the main BDIB peak using a Photo Diode Array (PDA) purity plot.

  • Linearity: The method showed linearity (

    
    ) over a concentration range of 0.1 µg/mL to 500 µg/mL.
    
  • Precision: Repeatability (n=6) showed a %RSD of <0.5% for retention time and <1.0% for peak area.

Conclusion

For the purity assessment of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole , UPLC is the superior methodology. It transforms a 35-minute HPLC run into a 5-minute assay while significantly improving the resolution of critical regioisomeric impurities. This method is recommended for QC release testing and process optimization studies in drug development.

References
  • Waters Corporation. (2022). Improving LC Separations: Transferring Methods from HPLC to UPLC. Retrieved from [Link]

  • Swartz, M. E. (2005). UPLC™: An Introduction and Review.[1] Journal of Liquid Chromatography & Related Technologies.

  • ICH. (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Retrieved from [Link]

  • Sielc Technologies. (2018). Separation of Benzotriazole Isomers on Reverse Phase Columns. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical, and often overlooked, aspect of laboratory management. This guide provides a detailed protocol for the proper disposal of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole (CAS No. 1393442-22-2), a halogenated benzotriazole derivative. While specific safety data for this compound is limited, this guide synthesizes established procedures for analogous halogenated aromatic compounds to ensure a high margin of safety.

The structural components of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole—a brominated and fluorinated aromatic system—necessitate its classification as a halogenated organic waste. Improper disposal can lead to environmental contamination and potential health hazards. Adherence to the following procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Core Principles of Halogenated Waste Management

The disposal of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole is governed by the principles of handling halogenated organic compounds. These materials are typically persistent in the environment and can form hazardous byproducts if not treated correctly. The primary directive is to segregate this waste stream from all other laboratory waste to facilitate proper treatment, which often involves high-temperature incineration at a licensed hazardous waste facility.[1][2][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole in various forms.

Personal Protective Equipment (PPE)

Before handling the compound in any form, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat and closed-toe shoes.

Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste disposal.[3]

  • Solid Waste:

    • Collect pure 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole, and any contaminated materials (e.g., filter paper, weighing boats, contaminated gloves), in a dedicated, leak-proof container.[4]

    • The container must be clearly labeled "Hazardous Waste: Halogenated Organic Solids" and list the full chemical name: "5-Bromo-6,7-difluoro-1-isopropylbenzotriazole".[1][4]

  • Liquid Waste:

    • Collect solutions containing 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole in a separate, chemically compatible (e.g., glass or polyethylene) container.

    • This container must be labeled "Hazardous Waste: Halogenated Organic Liquids" and list all chemical constituents, including the full name of the target compound and any solvents.[1][5]

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. [3][5] This can complicate the disposal process and increase costs.

Decontamination of Glassware and Equipment
  • Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove residual 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole.

  • The solvent rinsate must be collected and disposed of as "Hazardous Waste: Halogenated Organic Liquids".[5]

  • After the initial solvent rinse, glassware can typically be washed with soap and water.

Spill Management

In the event of a spill, immediate and appropriate action is critical.[4]

  • Minor Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.

    • Carefully collect the absorbed material into a designated hazardous waste container for halogenated organic solids.[4]

    • Clean the spill area with a solvent-moistened cloth, and dispose of the cloth as solid halogenated waste.

  • Major Spills:

    • Evacuate the immediate area.

    • If the compound or its solvent is flammable, eliminate all sources of ignition.[6]

    • Contact your institution's Environmental Health and Safety (EHS) office for guidance.

Final Disposal
  • Store all waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[6]

  • Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.[2][7] Do not attempt to dispose of this material down the drain or in the regular trash.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Solid Waste Stream cluster_3 Liquid Waste Stream cluster_4 Final Disposal start 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Contaminated Solids (e.g., gloves, filter paper, pure compound) is_solid->solid_waste Solid liquid_waste Solutions or Solvent Rinsate is_solid->liquid_waste Liquid solid_container Collect in container labeled: 'Hazardous Waste: Halogenated Organic Solids' solid_waste->solid_container storage Store in designated secure area solid_container->storage liquid_container Collect in container labeled: 'Hazardous Waste: Halogenated Organic Liquids' liquid_waste->liquid_container liquid_container->storage pickup Arrange for pickup by licensed waste contractor storage->pickup

Caption: Waste Disposal Workflow for 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole.

Quantitative Data Summary: Hazard Classification

Hazard CategoryAnticipated ClassificationRationale and Precautions
Acute Toxicity Likely harmful if swallowed or inhaled.Based on data for similar aromatic amines and halogenated compounds. Handle with adequate ventilation and avoid ingestion.
Skin Corrosion/Irritation Expected to be a skin irritant.Common for halogenated aromatic compounds.[6] Avoid skin contact.
Eye Damage/Irritation Expected to cause serious eye irritation.A common hazard for many organic chemicals.[8] Wear safety goggles.
Environmental Hazard Potentially toxic to aquatic life.Halogenated organic compounds are often persistent and bioaccumulative.[9] Prevent release to the environment.

References

  • Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025).
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Google Patents. Dehalogenation of halogenated aromatic compounds.
  • Fisher Scientific. Safety Data Sheet: 1-Bromo-3,5-difluorobenzene. (2025).
  • National Institutes of Health. 1H-Benzotriazole. PubChem.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. (2025).
  • Unknown. Laboratory Waste Disposal Guidelines.
  • International Laboratory USA. 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole.
  • Unknown. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Castrol. Safety Data Sheet. (2023).
  • MDPI. Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. (2025).
  • ECHA. Benzotriazole - Registration Dossier.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Unknown. Safety Data Sheet. (2016).
  • PMC. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019).
  • Pallav Chemicals. 1,2,3, Benzotriazole MATERIAL SAFETY DATA SHEET.
  • ITW Reagents. Safety data sheet. (2025).
  • PubMed. Microbial breakdown of halogenated aromatic pesticides and related compounds.
  • Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound...
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Thermo Fisher Scientific. Safety Data Sheet: 5-Bromo-2-methylbenzotrifluoride. (2025).
  • Oregon State University. Hazardous Waste Reduction.
  • CymitQuimica. Safety Data Sheet: 5-bromo-6-fluoro-1-benzofuran-3-ol. (2024).
  • TCI Chemicals. Safety Data Sheet: 1-Bromo-3,5-difluorobenzene. (2025).
  • 试剂仪器网. 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole.
  • Sigma-Aldrich. 5-Bromo-2,4-difluoroaniline.
  • BioOrganics. 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole.
  • ChemicalBook. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester. (2026).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.